DM4-SMCC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1228105-52-9 |
|---|---|
分子式 |
C54H72ClN5O16S |
分子量 |
1114.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |
InChIキー |
VYNFFBGYRBMGDS-NPCPMBKGSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of DM4-SMCC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) payload-linker combination, DM4-SMCC. This combination leverages the potent anti-tubulin activity of DM4, a maytansinoid derivative, with the stability of the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This guide will delve into the molecular interactions, cellular processes, and pharmacokinetic properties that define the efficacy and therapeutic window of ADCs utilizing this compound. Detailed experimental protocols and quantitative data are provided to support researchers in the development and evaluation of this class of biotherapeutics.
The Components: DM4 and SMCC
The this compound conjugate is comprised of two key functional components: the cytotoxic payload (DM4) and the linker (SMCC).
-
DM4 (Ravutansine): A potent maytansinoid derivative that acts as a microtubule-depolymerizing agent.[1][2] It is a thiol-containing maytansinoid specifically designed for conjugation to antibodies.[1]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker that forms a stable, non-cleavable thioether bond between the antibody and the DM4 payload.[] This linker is characterized by its high stability in systemic circulation.[4]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of an ADC utilizing this compound is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC provides specificity by binding to a target antigen that is overexpressed on the surface of cancer cells.[4][5] The stability of the SMCC linker is crucial during this phase, preventing the premature release of the highly cytotoxic DM4 payload and minimizing off-target toxicity.[][4]
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5][6] The complex is then trafficked through the endosomal pathway to the lysosomes.[7][8]
Lysosomal Degradation and Payload Release
Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.[7][8] Due to the non-cleavable nature of the SMCC linker, the DM4 payload is released as a lysine-SMCC-DM4 metabolite, where the lysine (B10760008) residue is the remnant of the antibody's amino acid to which the linker was attached.
Inhibition of Microtubule Dynamics and Mitotic Arrest
The released lysine-SMCC-DM4, along with any further metabolites, enters the cytoplasm and binds to tubulin, a key component of microtubules.[9][10] This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the cellular microtubule network.[10][11] The half-maximal inhibitory concentration (IC50) for microtubule assembly by S-methyl-DM4, a key metabolite, is approximately 1.7 µmol/L.[1] The binding of maytansinoids to tubulin occurs at or near the vinca (B1221190) alkaloid binding site.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[12][13]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][14] This is characterized by the activation of caspases and ultimately results in the elimination of the cancer cell.
The Bystander Effect: A Point of Consideration
The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, cancer cells. While the DM4 payload itself is membrane-permeable, the primary metabolite released from an SMCC-linked ADC is the charged lysine-SMCC-DM4 molecule. The positive charge on the lysine residue significantly limits its ability to cross cell membranes, thus minimizing the bystander effect. This makes this compound ADCs most suitable for treating tumors with homogenous antigen expression.
Quantitative Data
The following tables summarize key quantitative data related to the activity and properties of DM4 and the SMCC linker.
Table 1: In Vitro Cytotoxicity of DM4-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| SK-BR-3 | HER2 | Anti-HER2-DM4 | 0.3 - 0.4 |
| N87 | HER2 | Trastuzumab-vc-MMAE | 13 - 43 |
| BT474 | HER2 | Trastuzumab-vc-MMAE | 13 - 43 |
Note: Data for Trastuzumab-vc-MMAE is included for comparison of a maytansinoid ADC. Specific IC50 values for this compound ADCs can vary depending on the antibody, target antigen, and cell line.
Table 2: Stability of the SMCC Linker
| Parameter | Condition | Observation | Reference |
| Maleimide Group Stability | 0.1 M Sodium Phosphate, pH 7.0, 4°C | Stable for 64 hours | [] |
| Maleimide Hydrolysis | pH > 7.5 | Slow hydrolysis, leading to loss of specificity for sulfhydryls | [] |
| SMCC-ADC Degradation | Mouse Plasma | 38% degradation in 120 hours | [] |
Table 3: Tubulin Binding Affinity of Maytansinoid Metabolites
| Compound | Binding Target | Dissociation Constant (KD) |
| Maytansine | Tubulin | 0.86 ± 0.2 µmol/L |
| S-methyl-DM1 | Tubulin | 0.93 ± 0.2 µmol/L |
| S-methyl-DM1 | Microtubules (high-affinity sites) | 0.1 ± 0.05 µmol/L |
Note: Data for S-methyl-DM1 is presented as a close analog to DM4 metabolites.[]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (non-binding or unconjugated)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count target cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Antibody Internalization Assay (pH-sensitive Dye Method)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target antigen-positive cancer cell line
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
ADC Incubation:
-
Prepare dilutions of the fluorescently labeled this compound ADC in complete medium.
-
Add the labeled ADC to the cells.
-
-
Data Acquisition:
-
Incubate at 37°C and monitor the fluorescence signal at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence microplate reader or high-content imaging system.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to determine the internalization kinetics.
-
Pharmacokinetic (PK) Analysis of Unconjugated DM4
Objective: To quantify the concentration of free DM4 in plasma samples.
Materials:
-
Plasma samples from subjects administered a this compound ADC
-
Deuterated DM4 (DM4-d6) as an internal standard
-
Formic acid
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add DM4-d6 internal standard.
-
Precipitate proteins with acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Reduction and Solid-Phase Extraction (SPE):
-
Reduce disulfide bonds with DTT or TCEP.
-
Condition an SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge.
-
Elute DM4 and DM4-d6 with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute in mobile phase.
-
Inject the sample onto a C18 column.
-
Perform gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify DM4 and DM4-d6 using multiple reaction monitoring (MRM) in positive ion mode.
-
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Signaling pathway of this compound ADC-induced apoptosis.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Logical relationship of the core components of a this compound ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12. ADC Usage — ENGR-2350 documentation [sites.ecse.rpi.edu]
An In-depth Technical Guide to DM4-SMCC in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload DM4 and its conjugation to antibodies via the SMCC linker. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details, experimental protocols, and underlying mechanisms of DM4-SMCC-based ADCs in targeted cancer therapy.
Introduction to this compound Antibody-Drug Conjugates
Antibody-drug conjugates are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The this compound system represents a key combination of a cytotoxic payload and a stable linker used in the development of several ADCs.
DM4 (Radezolid) is a potent synthetic maytansinoid, a class of microtubule-targeting agents.[4][5][6][7][8] Maytansinoids are 100- to 1000-fold more potent than traditional chemotherapeutic agents like vinca (B1221190) alkaloids.[9] DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable thioether linker.[10][11][12] Its primary role is to provide a stable covalent bond between the DM4 payload and the antibody.[] The non-cleavable nature of the SMCC linker ensures that the ADC remains intact in circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[1] The release of DM4 from an SMCC-linked ADC occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation.[6]
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that relies on the specific targeting of cancer cells by the antibody component.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific target antigen on the surface of a cancer cell.[3][14]
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[9][14]
-
Lysosomal Trafficking and Degradation: The internalized vesicle fuses with a lysosome. Inside the lysosome, the acidic environment and proteolytic enzymes degrade the antibody component of the ADC.[6][9]
-
Payload Release and Action: The degradation of the antibody releases the DM4 payload, which is still attached to the lysine (B10760008) residue via the SMCC linker. This active metabolite can then diffuse into the cytoplasm.[6]
-
Microtubule Disruption and Apoptosis: In the cytoplasm, DM4 binds to tubulin, inhibiting microtubule assembly.[4][5][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
-
Bystander Effect: In some cases, the released DM4 or its metabolites may be able to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[14][15]
Figure 1: Mechanism of action of a this compound antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing the DM4 payload. Data is compiled from various preclinical studies.
Table 1: In Vitro Cytotoxicity of DM4-based ADCs
| ADC Name (Target) | Cell Line | IC50 (nM) | Reference |
| Anetumab Ravtansine (Mesothelin) | OVCAR-3 | in nanomolar range | [5] |
| Coltuximab Ravtansine (CD19) | Multiple B-cell lymphoma and B-ALL cell lines | Not specified, but less potent than huB4-DGN462 | [16] |
| Mirvetuximab Soravtansine (FRα) | OV90 | Not specified | [17] |
| Mirvetuximab Soravtansine (FRα) | IGROV-1 | Not specified | [17] |
| Trastuzumab-DM1 (HER2) | N87 | 0.6 - 0.9 | [18] |
| Trastuzumab-DM1 (HER2) | SK-BR-3 | 0.6 - 0.9 | [18] |
| Trastuzumab-DM1 (HER2) | BT474 | 0.6 - 0.9 | [18] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Table 2: In Vivo Efficacy of DM4-based ADCs in Xenograft Models
| ADC Name (Target) | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Anetumab Ravtansine (Mesothelin) | T1889 (Thymic Carcinoma) | 15 mg/kg every 2 weeks | Significant tumor growth inhibition | [19] |
| Anetumab Ravtansine (Mesothelin) | OVCAR-3 (Ovarian) | Not specified | T/C ratio of 0 - 0.36 | [5] |
| Anetumab Ravtansine (Mesothelin) | ST081, ST103 (Ovarian PDX) | Not specified | Complete tumor eradication | [5] |
| Coltuximab Ravtansine (CD19) | Ramos (B-cell Lymphoma) | 50 µg/kg (conjugated DM4) single dose | Minimal effective dose | [6] |
| Coltuximab Ravtansine (CD19) | Ramos (B-cell Lymphoma) | 100 µg/kg (conjugated DM4) single dose | 100% complete regression | [6] |
| Mirvetuximab Soravtansine (FRα) | Platinum-resistant EOC PDX | Not specified | Active as monotherapy, enhanced with combinations | [17] |
| M-s-SPDB-DM4 (FRα) | KB xenograft | 2.5 mg/kg | Complete responses | [7] |
T/C Ratio: Treatment vs. Control tumor volume ratio. PDX: Patient-Derived Xenograft.
Table 3: Pharmacokinetic Parameters of a DM4-based ADC
| ADC Component | Species | Half-life (t1/2) | Key Observation | Reference |
| Mirvetuximab Soravtansine (Conjugate) | CD-1 Mice | ~5 days | Biphasic pharmacokinetics | [9] |
| M9346A Antibody (from IMGN-853) | CD-1 Mice | ~10 days | Longer half-life than the conjugate | [9] |
| Anetumab Ravtansine | Humans | ~5.5 days | Dose-proportional pharmacokinetics | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the research and development of this compound ADCs.
Synthesis and Purification of this compound ADC
This protocol describes a general two-step process for conjugating DM4 to an antibody using the SMCC linker.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DM4
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., conjugation buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)
Procedure:
-
Antibody Preparation:
-
If the antibody has accessible cysteine residues for conjugation, they may need to be reduced. Treat the antibody with a 10-20 fold molar excess of TCEP at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Activation of Antibody with SMCC (for lysine conjugation):
-
Equilibrate the SMCC vial to room temperature before opening.
-
Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation of DM4 to Activated Antibody:
-
Prepare a stock solution of DM4 in DMSO.
-
Add a slight molar excess of the DM4 solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unconjugated DM4 and linker.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using methods like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.[2][14][21]
-
Figure 2: General experimental workflow for the synthesis of a this compound ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration-dependent cell-killing ability of a this compound ADC.[1][22][23][24]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody/ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-binding control ADC, and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of a this compound ADC in a mouse xenograft model.[7][25]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
This compound ADC, vehicle control, and other control groups (e.g., unconjugated antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=6-10 mice per group).
-
-
ADC Administration:
-
Administer the this compound ADC and control articles via the desired route (typically intravenous). Dosing can be a single dose or multiple doses over time.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition or regression. Other endpoints can include survival.
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity, according to institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) or other relevant efficacy metrics.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Bystander Effect Assay
This assay assesses the ability of a this compound ADC to kill neighboring antigen-negative cells.[26][27][28]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification
-
This compound ADC and control ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5) in 96-well plates.
-
Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
Incubate for 72-120 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population and determine the percentage of dead cells.
-
High-Content Imaging: Image the wells and use image analysis software to quantify the number of viable and dead Ag- (GFP-positive) cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture with their viability in monoculture at the same ADC concentrations to determine the extent of the bystander effect.
-
Conclusion
The this compound platform represents a powerful and versatile tool in the development of targeted cancer therapies. The high potency of the DM4 payload, combined with the stability of the non-cleavable SMCC linker, allows for the creation of ADCs with a favorable therapeutic window. A thorough understanding of the mechanism of action, coupled with robust in vitro and in vivo experimental evaluation, is critical for the successful development of novel this compound ADCs. This guide provides a foundational framework of the core technical aspects and methodologies to aid researchers in this endeavor.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 14. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 28. agilent.com [agilent.com]
An In-depth Technical Guide to the Applications of DM4-SMCC in Preclinical Antibody-Drug Conjugate (ADC) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DM4-SMCC in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a transformative class of cancer therapeutics, designed to merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic payloads.[1][2] This synergy allows for the selective delivery of toxins to tumor cells, minimizing systemic exposure and associated off-target toxicities.[3] The architecture of an ADC is critically dependent on three components: the antibody, the payload, and the linker that connects them.[4]
This guide focuses on a specific and widely used drug-linker conjugate: This compound . It comprises:
-
DM4 (Ravutansine): A potent maytansinoid payload that induces cell death by inhibiting tubulin polymerization.[4][] Maytansinoids are highly effective, with in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutics like doxorubicin.[4]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker.[][7] Its stability is a key feature, designed to prevent premature payload release in systemic circulation, ensuring the ADC remains intact until it reaches the target cancer cell.[][]
The combination of DM4's potent cytotoxicity with the stability of the SMCC linker makes this compound a valuable tool in preclinical ADC research for solid tumors and hematological malignancies.
Core Mechanism of Action
The therapeutic effect of a this compound ADC is achieved through a multi-step process, beginning with systemic administration and culminating in target cell apoptosis.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The stable SMCC linker minimizes premature release of DM4, reducing systemic toxicity.[3][]
-
Antigen Binding & Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[9] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[4][9]
-
Lysosomal Trafficking and Degradation: The endosome containing the complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[10]
-
Payload Liberation: Because the SMCC linker is non-cleavable, the payload is released not as free DM4, but as an amino acid adduct—typically lysine-SMCC-DM4 .[10] This occurs after the full degradation of the antibody backbone.
-
Cytotoxic Effect: The lysine-SMCC-DM4 catabolite is released from the lysosome into the cytoplasm. There, the DM4 moiety binds to tubulin, disrupting microtubule assembly.[][11] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately initiates apoptosis (programmed cell death).[4][10]
Preclinical Efficacy Evaluation
Preclinical studies are essential to determine the potency, specificity, and therapeutic window of a this compound ADC. These evaluations typically involve a combination of in vitro and in vivo models.
In Vitro Studies
In vitro assays are the first step in assessing an ADC's biological activity, primarily focusing on antigen-specific cytotoxicity.
-
Cytotoxicity Assays: The most common in vitro experiment is the cell viability or cytotoxicity assay.[12] Cancer cell lines expressing the target antigen (antigen-positive) and those that do not (antigen-negative) are treated with escalating concentrations of the ADC. After an incubation period (typically 72-120 hours), cell viability is measured. The resulting dose-response curve is used to calculate the IC50 (half-maximal inhibitory concentration), a key measure of the ADC's potency. A potent and specific this compound ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.[13]
Table 1: Example In Vitro Cytotoxicity Data for a Hypothetical Anti-HER2-SMCC-DM4 ADC
| Cell Line | Target Antigen (HER2) Expression | ADC IC50 (ng/mL) | Naked Antibody IC50 (ng/mL) |
|---|---|---|---|
| SK-BR-3 | High | 0.5 | > 10,000 |
| BT-474 | High | 1.2 | > 10,000 |
| MCF7 | Low | 850 | > 10,000 |
| MDA-MB-231 | Negative | > 10,000 | > 10,000 |
Data are representative examples compiled from descriptions of maytansinoid ADC activity.[4][14]
In Vivo Studies
In vivo studies use animal models, most commonly immunodeficient mice bearing human tumor xenografts, to evaluate the ADC's anti-tumor activity and tolerability.[15]
-
Xenograft Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are established by implanting human tumor cells subcutaneously into mice.[16] Once tumors reach a specified volume, animals are treated with the this compound ADC, a control ADC, the naked antibody, or a vehicle control.
-
Efficacy Endpoints: Tumor volume is measured regularly to assess treatment efficacy. Key endpoints include Tumor Growth Inhibition (TGI), tumor regression (partial or complete), and survival analysis.[17] The Maximum Tolerated Dose (MTD) is also determined in parallel studies to establish the therapeutic window.[13]
Table 2: Example In Vivo Efficacy Data in a HER2-Positive Xenograft Model (BT-474)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
|---|---|---|---|---|
| Vehicle Control | - | Once weekly x 3 | 0% | 0/8 |
| Naked Antibody | 10 | Once weekly x 3 | 25% | 0/8 |
| Anti-HER2-SMCC-DM4 | 5 | Single Dose | 95% | 3/8 |
| Anti-HER2-SMCC-DM4 | 10 | Single Dose | 110% (Regression) | 7/8 |
Data are representative examples based on typical outcomes described in preclinical ADC studies.[17]
Bystander Effect Considerations
The "bystander effect" occurs when a payload released from a target cell diffuses into and kills adjacent, often antigen-negative, tumor cells.[18][19] This effect is highly dependent on the linker and the physicochemical properties of the released payload.
ADCs with cleavable linkers (e.g., vc-MMAE) release a membrane-permeable payload that can readily exit the target cell and induce bystander killing.[19] In contrast, the non-cleavable SMCC linker results in the formation of the charged Lysine-SMCC-DM4 catabolite.[10] This molecule has limited membrane permeability, meaning it is largely trapped within the target cell.[20] Consequently, this compound ADCs are generally considered to have a minimal bystander effect.[21][22] This can be advantageous for reducing toxicity to neighboring healthy tissues but may limit efficacy in tumors with heterogeneous antigen expression.[18]
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of successful preclinical research.
Protocol: Antibody Conjugation with SMCC-DM4
This protocol describes the two-step lysine-based conjugation of an antibody with the SMCC-DM4 drug-linker set.[2][23]
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4).
-
Sulfo-SMCC crosslinker.
-
DM4 payload.
-
Anhydrous DMSO.
-
Desalting columns (e.g., Sephadex G25).
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0).
Procedure:
-
Antibody Preparation: Concentrate the antibody to 5-10 mg/mL and exchange it into a conjugation buffer (e.g., PBS).
-
Antibody Modification (Activation):
-
Dissolve Sulfo-SMCC in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of Sulfo-SMCC to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing. This step reacts the NHS-ester of SMCC with lysine (B10760008) residues on the antibody.
-
-
Removal of Excess Linker:
-
Remove unreacted Sulfo-SMCC linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Conjugation with DM4:
-
Dissolve DM4 in anhydrous DMSO.
-
Add a slight molar excess of DM4 (relative to the linker) to the modified antibody solution.
-
Incubate at room temperature for 4-16 hours. The maleimide (B117702) group of the antibody-bound SMCC reacts with the thiol group on DM4 to form a stable thioether bond.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted DM4 and other impurities using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., via UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.[24]
-
Protocol: In Vitro Cytotoxicity Assay (CCK-8/MTT)
This protocol outlines a standard method for determining the IC50 of a this compound ADC.[12][13]
Materials:
-
Antigen-positive and antigen-negative cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC and control articles.
-
Cell viability reagent (e.g., CCK-8 or MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution series of the ADC and controls in complete medium.
-
Remove the old medium from the plates and add 100 µL of the ADC dilutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.
-
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The this compound drug-linker is a robust and effective platform for the preclinical development of Antibody-Drug Conjugates. Its key features—the high potency of the DM4 payload and the exceptional stability of the non-cleavable SMCC linker—provide a strong foundation for creating ADCs with a wide therapeutic window. While its limited bystander effect makes it ideal for targeting homogeneously expressed antigens and may reduce certain off-target toxicities, careful consideration of tumor antigen heterogeneity is required. The detailed protocols and mechanistic understanding presented in this guide serve as a critical resource for researchers aiming to harness the power of this compound in the development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 24. blog.crownbio.com [blog.crownbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Maytansinoid-Based Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of maytansinoid-based antibody-drug conjugates (ADCs). It details the journey from the initial discovery of the natural product maytansine (B1676224) to the rational design and clinical success of targeted cancer therapies leveraging its potent cytotoxicity. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for professionals in the field of drug development.
Introduction: From Natural Toxin to Targeted Therapy
Maytansine, a potent antimitotic agent, was first isolated in the 1970s from the Ethiopian shrub Maytenus serrata.[1] It and its analogs, collectively known as maytansinoids, are ansa macrolides that exhibit powerful anti-cancer properties.[1][2] These compounds exert their cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][3] Despite their sub-nanomolar potency against cancer cells, initial clinical trials with systemic administration of maytansine were unsuccessful due to severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues.[1][3][4]
This lack of a therapeutic window prompted the development of a targeted delivery strategy. The advent of antibody-drug conjugates (ADCs) provided an ideal platform to harness the high potency of maytansinoids while mitigating systemic toxicity.[1][] By attaching maytansinoids to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, these potent payloads can be delivered directly to cancer cells, thereby increasing the therapeutic index.[6] This approach has led to the successful development and approval of several maytansinoid-based ADCs, such as Trastuzumab emtansine (Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere™).[1][7]
Mechanism of Action
The anticancer activity of maytansinoid-based ADCs is a multi-step process that relies on the precise targeting of the antibody and the potent cell-killing ability of the maytansinoid payload.
-
Target Binding and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[1][8]
-
Endocytosis : Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[3][8]
-
Payload Release : The endosome containing the ADC fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the maytansinoid is cleaved (for cleavable linkers), or the antibody itself is degraded, releasing the maytansinoid payload into the cytoplasm.[3][8]
-
Microtubule Disruption : Once in the cytoplasm, the maytansinoid binds to tubulin at the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics.[3][][9] This potent interaction suppresses microtubule polymerization, leading to a G2/M phase cell cycle arrest.[3][]
-
Apoptosis : The prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers programmed cell death (apoptosis), effectively killing the cancer cell.[1]
Caption: Mechanism of action of a maytansinoid-based ADC.
Core Components: Antibody, Linker, and Payload
The efficacy and safety of a maytansinoid ADC are determined by the careful selection and optimization of its three key components.
-
Antibody : The monoclonal antibody provides specificity, targeting antigens that are highly expressed on cancer cells with limited expression on healthy tissues.
-
Payload : Maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), are the cytotoxic "warheads".[7][10] They are synthetically modified from maytansine to include a chemical handle (e.g., a thiol group) for linker attachment.[3][7] Maytansinoids are up to 1000-fold more potent than traditional chemotherapeutic agents like doxorubicin.[3][7]
-
Linker : The linker covalently attaches the maytansinoid to the antibody. Its stability in circulation and its cleavage mechanism inside the target cell are critical.
-
Non-cleavable Linkers : Such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The payload is released only after the complete degradation of the antibody in the lysosome.[1][11] This generally leads to better stability and a wider therapeutic window.[12]
-
Cleavable Linkers : These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor or cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins. Disulfide linkers (e.g., SPDB) are a common type, which are cleaved in the reducing environment of the cell.[3] Cleavable linkers can release membrane-permeable payloads that can kill adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[3][13]
-
Caption: General experimental workflow for maytansinoid ADC development.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) | Notes | Reference |
| Free Maytansine | N/A | BT474 | 0.42 | Breast carcinoma, HER2+ | [14] |
| Free Maytansine | N/A | BJAB | 0.27 | Burkitt's lymphoma | [14] |
| anti-EpCAM-SMCC-DM1 | EpCAM | COLO 205 | ~0.1 | Colon carcinoma, MDR- | [15] |
| anti-EpCAM-SMCC-DM1 | EpCAM | HCT-15 | ~1.0 | Colon carcinoma, MDR+ | [15] |
| anti-EpCAM-PEG4Mal-DM1 | EpCAM | COLO 205 | ~0.05 | Hydrophilic linker, MDR- | [15] |
| anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 | ~0.1 | Hydrophilic linker, bypasses MDR | [15] |
| STRO-001 | CD74 | NHL Lines | Sub-nM | Site-specific ADC, non-cleavable linker | [1] |
| SAR566658 | CA6 | CA6+ Lines | 1 - 7.3 | Cleavable linker, DM4 payload | [10] |
MDR: Multidrug Resistance. IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| anti-EpCAM-SMCC-DM1 | HCT-15 (MDR+) | 680 µg/kg DM1, single i.v. dose | Tumor growth delay | [15][16] |
| anti-EpCAM-PEG4Mal-DM1 | HCT-15 (MDR+) | 680 µg/kg DM1, single i.v. dose | Complete tumor regressions in 5/5 mice | [15][16] |
| Trastuzumab-AJICAP-M* | NCI-N87 (HER2+) | 10 mg/kg, single i.v. dose | Significant tumor growth inhibition | [12] |
| IMGC936 (anti-ADAM9) | CDX and PDX models | 1.25 - 10 mg/kg, single dose | Potent anti-tumor activity | [6][17] |
M: Maytansinoid. MTD: Maximum Tolerated Dose. TGI: Tumor Growth Inhibition.
Table 3: Clinically Relevant Maytansinoid-Based ADCs
| Drug Name (Trade Name) | Target Antigen | Linker-Payload | Development Status | Reference |
| Trastuzumab emtansine (Kadcyla®) | HER2 | SMCC-DM1 (non-cleavable) | Approved for HER2-positive breast cancer. | [1][] |
| Mirvetuximab soravtansine (Elahere™) | Folate Receptor α (FRα) | SPDB-DM4 (cleavable) | Accelerated FDA approval for FRα-positive, platinum-resistant ovarian cancer. | [1][7] |
| Tusamitamab ravtansine | CEACAM5 | SPDB-DM4 (cleavable) | Clinical trials for non-small cell lung cancer and other solid tumors. | [8] |
| Lorvotuzumab mertansine (B1676302) (IMGN901) | CD56 | SPDB-DM1 (cleavable) | Investigated for small-cell lung cancer and other CD56+ tumors. Development discontinued (B1498344) for SCLC. | [10][] |
| IMGC936 | ADAM9 | DM21-C (cleavable) | Phase I clinical trials for advanced solid tumors (NCT04622774). | [6][17] |
Key Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of maytansinoid-based ADCs. Specific parameters must be optimized for each unique antibody and linker-payload combination.
Protocol: ADC Conjugation via Lysine (B10760008) Residues
This protocol describes a common method for conjugating a thiol-containing maytansinoid (e.g., DM1) to an antibody via surface lysine residues using a heterobifunctional linker like SMCC.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).
-
Thiol-containing maytansinoid (e.g., DM1).
-
Purification/buffer exchange system (e.g., SEC column or dialysis).
Procedure:
-
Antibody Modification: a. Adjust the antibody concentration to 5-10 mg/mL in reaction buffer. b. Add a molar excess of the SMCC linker solution to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically optimized. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing to form the antibody-linker intermediate. d. Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis, exchanging the antibody-linker into a suitable buffer (e.g., PBS with EDTA).
-
Conjugation Reaction: a. Prepare the DM1 payload in an organic co-solvent. b. Add a molar excess of the DM1 solution to the purified antibody-linker intermediate. c. Incubate the reaction for 4-16 hours at room temperature, protected from light. The maleimide (B117702) groups on the linker will react with the thiol group on DM1 to form a stable thioether bond.
-
Purification and Characterization: a. Purify the resulting ADC from unreacted payload and solvents using SEC. b. Characterize the final ADC product to determine protein concentration, DAR (via UV-Vis spectroscopy or HIC), percentage of monomer (via SEC), and endotoxin (B1171834) levels.[13][19]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 value of an ADC against antigen-positive and antigen-negative cell lines.[20][21][22]
Procedure:
-
Cell Seeding: a. Harvest and count target cells (both antigen-positive and antigen-negative lines for specificity testing). b. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and a relevant isotype control ADC in culture medium. A typical concentration range might be from 1 pM to 1 µM. b. Remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated control wells. c. Incubate the plates for 72 to 120 hours. The incubation time should be optimized based on the payload's mechanism of action; tubulin inhibitors often require longer incubation times (e.g., 96 hours).[20][22]
-
Viability Assessment: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. c. Incubate overnight at 37°C in the dark.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the viability data against the log of the ADC concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[22]
Protocol: In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor activity of a maytansinoid ADC in immunodeficient mice bearing human tumor xenografts.[15][16]
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of female immunodeficient mice (e.g., SCID or nude mice).
-
Study Initiation: a. Monitor tumor growth using calipers. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
-
ADC Administration: a. Administer the ADC, vehicle control, and any other control articles (e.g., isotype control ADC, unconjugated antibody) via intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose schedule (e.g., once weekly for 3 weeks). b. Doses are typically determined from prior maximum tolerated dose (MTD) studies.[23]
-
Monitoring and Endpoints: a. Measure tumor volumes with calipers twice weekly. b. Monitor animal body weight twice weekly as a measure of general toxicity. c. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³).
-
Data Analysis: a. Calculate tumor volume for each animal at each time point. b. Plot the mean tumor volume ± SEM for each group over time. c. Calculate TGI and assess for statistically significant differences between treatment groups. Note any instances of tumor stasis or complete regression.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Maytansinoid Antitumor Agents [jstage.jst.go.jp]
- 3. books.rsc.org [books.rsc.org]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 12. imrpress.com [imrpress.com]
- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 14. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
solubility and stability of DM4-SMCC in DMSO
An In-depth Technical Guide on the Solubility and Stability of DM4-SMCC in DMSO
For researchers, scientists, and drug development professionals, understanding the behavior of antibody-drug conjugate (ADC) components in solution is critical for the successful design and execution of conjugation protocols and subsequent in vitro and in vivo studies. This guide provides a detailed overview of the solubility and stability of the maytansinoid-linker conjugate, this compound, in dimethyl sulfoxide (B87167) (DMSO), a common solvent for its storage and use.
Quantitative Data: Solubility and Stability
The following table summarizes the key quantitative parameters for this compound and related compounds in DMSO. It is crucial to use anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility and stability of the compound.[1]
| Compound | Solvent | Solubility | Molar Concentration (Approx.) | Storage Conditions (in Solvent) |
| This compound | DMSO | 125 mg/mL (ultrasonication needed)[1] | 112.14 mM [1] | -80°C for 6 months; -20°C for 1 month |
| DM1-SMCC | DMSO | 90 mg/mL (sonication recommended) | 83.91 mM[2] | -80°C for 1 year[2] |
| SMCC | DMSO | 67 mg/mL[3] | 200.4 mM[3] | 4°C for short-term (fresh solution highly recommended)[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following protocols outline procedures for preparing this compound solutions and assessing their stability.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the steps for dissolving this compound in DMSO to create a stock solution.
-
Solvent Selection: Use high-purity, anhydrous DMSO to prevent hydrolysis of reactive moieties.[3] It is recommended to use a newly opened bottle of DMSO.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration. For example, to prepare a 10 mM stock solution, add approximately 89.71 µL of DMSO for every 1 mg of this compound.
-
Mixing: Gently vortex or sonicate the solution to ensure the complete dissolution of the compound.[1][2] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once prepared, the solution should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored under the recommended conditions.[1] For long-term storage, -80°C is recommended for up to 6 months.[4]
Protocol 2: Assessment of this compound Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO over time and under different conditions.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Storage Conditions: Aliquot the stock solution into separate vials for storage under various conditions, such as -20°C, 4°C, and room temperature. Include a baseline sample stored at -80°C.
-
Time Points: Define the time points for analysis (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months).
-
Analytical Method: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (LC/UV/MS), to determine the concentration and purity of this compound at each time point.[5][6]
-
Data Analysis: Compare the purity and concentration of the stored samples to the baseline sample to determine the extent of degradation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound solution and assessing its stability.
Caption: Workflow for this compound solution preparation and stability analysis.
Factors Influencing Stability in DMSO
Several factors can affect the chemical stability of compounds stored in DMSO.
-
Water Content: The presence of water in DMSO is a significant factor that can lead to the degradation of susceptible compounds.[5][6] For molecules with hydrolytically labile groups like the SMCC linker's NHS ester, using anhydrous DMSO is critical.[3]
-
Temperature: Lower storage temperatures generally slow down degradation processes. For this compound in DMSO, storage at -80°C provides stability for up to 6 months, whereas at -20°C, the recommended storage period is 1 month.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can impact compound stability.[1] Studies on other compounds in DMSO have shown that while some are stable after multiple cycles, it is best practice to aliquot stock solutions to minimize this.[5][6][7]
-
Oxygen: While water is often a more critical factor, exposure to oxygen can also contribute to the degradation of certain compounds.[5][6] Purging solutions with an inert gas like nitrogen or argon before sealing and storing can mitigate oxidative degradation.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMCC-DM1 | DM1-SMCC | ADC Conjugation | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: DM4-SMCC Antibody-Drug Conjugate (ADC) Synthesis and Characterization
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2] The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[1]
This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM4, a potent microtubule-disrupting agent, to a monoclonal antibody via the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3][4] The SMCC linker forms a stable thioether bond, ensuring the cytotoxic payload remains attached to the antibody until it is internalized by the target cell and degraded within the lysosome.[1][5][6]
Principle of the Method
The conjugation of DM4 to an antibody using the SMCC crosslinker is a two-step process:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the heterobifunctional SMCC linker reacts with primary amine groups on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form a stable amide bond. This step introduces maleimide (B117702) functional groups onto the antibody surface.[1][]
-
Payload Conjugation: The thiol group of the DM4 payload reacts with the maleimide group on the modified antibody via a Michael addition reaction. This reaction forms a stable thioether bond, covalently linking the cytotoxic drug to the antibody.[1][5]
This sequential approach minimizes the risk of antibody crosslinking and allows for better control over the conjugation process.[1]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| DM4 | MedChemExpress | HY-15647 |
| SMCC | BOC Sciences | L-SMCC-0001 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Sodium Phosphate | Sigma-Aldrich | S0751 |
| Sodium Chloride | Sigma-Aldrich | S9888 |
| Polysorbate 20 | Sigma-Aldrich | P9416 |
| Sephadex G-25 Desalting Column | Cytiva | 17085101 |
| Amicon Ultra Centrifugal Filters | MilliporeSigma | UFC901024 |
Recommended Buffers
| Buffer | Composition | pH |
| Antibody Modification Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA | 7.5-8.5 |
| Conjugation Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA | 6.5-7.5 |
| Storage Buffer | Phosphate-Buffered Saline (PBS) with 0.02% Polysorbate 20 | 7.4 |
Experimental Protocol
Step 1: Antibody Preparation
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the Antibody Modification Buffer .
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) or stabilizers, as these will compete with the NHS-ester reaction.
-
If necessary, perform a buffer exchange using an Amicon Ultra centrifugal filter or a desalting column.
Step 2: Antibody Modification with SMCC
-
Prepare a stock solution of SMCC in anhydrous DMSO at a concentration of 10 mM immediately before use.
-
Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted SMCC using a Sephadex G-25 desalting column equilibrated with Conjugation Buffer . This step is critical to prevent quenching of the thiol-containing DM4 in the subsequent step.[1]
Step 3: DM4 Conjugation
-
Prepare a stock solution of DM4 in DMSO at a concentration of 10 mM.
-
Add a 1.5- to 2-fold molar excess of the DM4 stock solution relative to the amount of SMCC-modified antibody.
-
Incubate the reaction for 16-18 hours at 4°C with gentle mixing.
Step 4: Purification of the DM4-SMCC-Antibody Conjugate
-
Purify the ADC from unconjugated DM4 and other reaction byproducts using a Sephadex G-25 desalting column equilibrated with Storage Buffer .
-
Alternatively, purification can be achieved by tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
-
Concentrate the purified ADC to the desired concentration using an Amicon Ultra centrifugal filter.
-
Determine the final concentration of the ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality and consistency.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of DM4 molecules conjugated per antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency of the ADC on target and non-target cell lines. |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Visualizations
Caption: Workflow for the preparation of a this compound ADC.
Caption: Mechanism of action for a this compound ADC.
Conclusion
The use of the SMCC crosslinker provides a reliable method for the synthesis of stable ADCs. The two-step conjugation strategy outlined in this protocol allows for the controlled modification of an antibody with the potent cytotoxic agent DM4. Careful optimization of reaction conditions and thorough purification and characterization are paramount to producing high-quality ADCs with the desired therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 5. Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to DM4-SMCC Antibody-Drug Conjugate (ADC) Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation, purification, and characterization of a DM4-SMCC Antibody-Drug Conjugate (ADC). The protocols outlined herein are intended for research purposes and should be adapted and optimized based on the specific antibody and experimental goals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This guide focuses on the preparation of an ADC utilizing the cytotoxic maytansinoid derivative, DM4, and the non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1]
DM4 is a potent anti-tubulin agent that induces mitotic arrest and apoptosis in target cancer cells.[2][3] The SMCC linker is a heterobifunctional crosslinker that first reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface via its N-hydroxysuccinimide (NHS) ester. Subsequently, the maleimide (B117702) group of the SMCC-activated antibody reacts with the thiol group on the DM4 payload, forming a stable thioether bond.[1][4] This non-cleavable linkage ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[5] The release of the active drug metabolite, Lys-SMCC-DM4, occurs upon internalization of the ADC and lysosomal degradation of the antibody within the target cancer cell.[6]
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety.[7] An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4.[7] Higher DARs can lead to faster clearance and increased toxicity, while lower DARs may result in reduced potency.[7]
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| DM4 | MedChemExpress | Cytotoxic payload |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BenchChem | Heterobifunctional crosslinker |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent for DM4 and SMCC |
| Sodium Phosphate | Sigma-Aldrich | Buffer component |
| Sodium Chloride | Sigma-Aldrich | Buffer component |
| L-Cysteine | Sigma-Aldrich | Quenching reagent |
| Size-Exclusion Chromatography (SEC) Column (e.g., Superdex 200) | Cytiva | ADC purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Agilent Technologies | DAR determination |
| LC-MS Grade Water and Acetonitrile | Fisher Scientific | Mobile phase for LC-MS |
| Formic Acid | Sigma-Aldrich | Mobile phase additive for LC-MS |
| 96-well plates | Corning | Cell culture and cytotoxicity assays |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cell viability reagent |
| Target cancer cell line (e.g., HER2-positive SK-BR-3) | ATCC | In vitro cytotoxicity testing |
| Non-target cancer cell line (e.g., HER2-negative MDA-MB-231) | ATCC | In vitro cytotoxicity testing |
Experimental Protocols
This compound ADC Preparation
The preparation of a this compound ADC is a two-step process: 1) activation of the antibody with the SMCC linker, and 2) conjugation of the thiol-containing DM4 payload to the activated antibody.
Protocol 1: Antibody Activation with SMCC [1]
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
Ensure the antibody is buffer-exchanged to remove any buffers containing primary amines (e.g., Tris).
-
-
SMCC Preparation:
-
Dissolve SMCC in DMSO to a final concentration of 10 mM immediately before use.
-
-
Activation Reaction:
-
Add a 5-10 fold molar excess of the SMCC solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted SMCC by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).
-
Equilibrate the column and elute with a suitable buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5).
-
Monitor the elution profile at 280 nm and collect the protein-containing fractions.
-
Protocol 2: Conjugation of DM4 to Activated Antibody [1]
-
DM4 Preparation:
-
Dissolve DM4 in DMSO to a known concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the DM4 solution to the purified maleimide-activated antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM.
-
Incubate for an additional 15-30 minutes.
-
ADC Purification
Purification is crucial to remove unreacted drug, linker, and any aggregates.
Protocol 3: Purification of the Antibody-Drug Conjugate [8][9]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a preparative SEC column (e.g., Superdex 200) with a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
ADC Characterization
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [10][11]
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas.
-
Protocol 5: Characterization by LC-MS [12][13]
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Perform liquid chromatography coupled with mass spectrometry (LC-MS) to determine the mass of the intact ADC and its different drug-loaded forms.
-
The observed mass increase for each conjugated this compound moiety can be used to confirm the identity of the different DAR species observed in the HIC profile.
-
Protocol 6: Analysis of Aggregation by Size-Exclusion Chromatography (SEC) [14]
-
SEC-HPLC Analysis:
-
Inject the purified ADC onto an analytical SEC column.
-
Elute with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Monitor the elution profile at 280 nm.
-
The percentage of aggregate is calculated as the area of the aggregate peak(s) divided by the total area of all peaks.
-
In Vitro Cytotoxicity Assay
The potency of the this compound ADC is evaluated by assessing its ability to kill target cancer cells in vitro.
Protocol 7: In Vitro Cytotoxicity MTT Assay [15][16]
-
Cell Seeding:
-
Seed both antigen-positive (e.g., SK-BR-3 for an anti-HER2 ADC) and antigen-negative (e.g., MDA-MB-231) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody) in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control dilutions. Include a vehicle control (medium only).
-
Incubate for a duration appropriate for maytansinoids (e.g., 72 or 96 hours).[16]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation
Table 2: Representative this compound ADC Characterization Data
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.5 |
| Monomer Purity | SEC-HPLC | >95% |
| Aggregates | SEC-HPLC | <5% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (pM) | Unconjugated Antibody IC50 |
| SK-BR-3 | HER2-positive | 150 | > 100 nM |
| MDA-MB-231 | HER2-negative | > 100 nM | > 100 nM |
Visualizations
Caption: Workflow for the preparation of a this compound ADC.
Caption: Mechanism of action of a this compound ADC.
Stability Studies
The stability of the final ADC product is a critical parameter to evaluate.
Protocol 8: ADC Stability Assessment [17][18]
-
Sample Preparation:
-
Prepare aliquots of the purified ADC in the final formulation buffer.
-
-
Stress Conditions:
-
Incubate the ADC samples at various temperatures (e.g., 4°C, 25°C, and 40°C) for different time points (e.g., 1, 2, and 4 weeks).
-
Subject the ADC to freeze-thaw cycles (e.g., 1, 3, and 5 cycles).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Aggregation: using SEC-HPLC.
-
DAR and Fragmentation: using HIC-HPLC and/or LC-MS.
-
Potency: using the in vitro cytotoxicity assay.
-
-
Table 4: Representative Stability Data for this compound ADC at 4°C
| Time Point | Monomer Purity (%) by SEC | Average DAR by HIC | In Vitro Potency (IC50) |
| Initial | 98.5 | 3.5 | 150 pM |
| 2 Weeks | 98.2 | 3.5 | 155 pM |
| 4 Weeks | 97.9 | 3.4 | 160 pM |
Conclusion
This guide provides a comprehensive set of protocols for the preparation, purification, characterization, and in vitro evaluation of this compound ADCs. Adherence to these detailed methodologies will enable researchers to produce well-characterized and potent ADCs for further preclinical and clinical development. The provided tables and diagrams serve as a framework for data presentation and understanding the underlying principles of this compound ADC technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. lcms.cz [lcms.cz]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Application Note: Determination of Drug-to-Antibody Ratio for DM4-SMCC Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of Antibody-Drug Conjugates (ADCs).
Abstract: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates, profoundly impacting their therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs utilizing the potent maytansinoid derivative DM4 conjugated via a stable, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, accurate DAR measurement is essential.[2] This document provides detailed application notes and protocols for three prevalent analytical techniques used to determine the DAR of DM4-SMCC ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound ADC Chemistry
Antibody-drug conjugates are designed to deliver highly potent cytotoxic agents, like DM4, directly to targeted cells, thereby minimizing systemic toxicity.[3] The linker connecting the antibody and the drug is crucial for the ADC's stability and mechanism of action.[]
The SMCC linker is a heterobifunctional crosslinker that creates a highly stable thioether bond.[5] The conjugation process is typically a two-step reaction:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with primary amine groups on the antibody, primarily the epsilon-amino groups of lysine (B10760008) residues, forming a stable amide bond.[5][]
-
Payload Conjugation: The thiol-reactive maleimide (B117702) group of the antibody-linker intermediate then reacts with a sulfhydryl group on the DM4 payload to form the final, stable ADC.[5]
Because this process often targets multiple surface-exposed lysines, the result is a heterogeneous mixture of ADC species with a varying number of DM4 molecules per antibody. The average number of these conjugated molecules is the DAR.
General Workflow for DAR Determination
The selection of a DAR determination method depends on the required level of detail, sample availability, and instrumentation. While UV-Vis provides a quick average DAR, chromatographic and mass spectrometric methods offer detailed information on drug distribution.
Caption: High-level overview of the analytical paths for DAR determination.
Method 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[7] It relies on the Beer-Lambert law and the distinct UV absorbance maxima of the protein (at 280 nm) and the DM4 payload (at ~252 nm).[]
Experimental Protocol
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the naked antibody and the DM4-linker payload at two wavelengths: 280 nm and ~252 nm. This is a critical prerequisite for accurate calculations.[]
-
Sample Preparation: Prepare the ADC sample in a non-interfering buffer (e.g., PBS). The sample should be free of interfering substances that absorb at the chosen wavelengths.
-
Spectrophotometer Setup: Blank the spectrophotometer using the same buffer as the ADC sample.
-
Absorbance Measurement: Measure the absorbance of the ADC solution at both 280 nm (A_280) and ~252 nm (A_252) using a quartz cuvette. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculation: Use the simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug).
Calculation Formulas: The total absorbance at each wavelength is the sum of the contributions from the antibody and the drug:
-
A252 = εAb,252 * CAb + εDrug,252 * CDrug
-
A280 = εAb,280 * CAb + εDrug,280 * CDrug
These equations can be solved for C_Ab and C_Drug. The average DAR is then calculated as:
DAR = CDrug / CAb
A simplified formula can also be used[9]: DAR = (εAb,280 * A252 - εAb,252 * A280) / (εDrug,252 * A280 - εDrug,280 * A252)
Quantitative Data
The following table provides typical extinction coefficient values. It is highly recommended to experimentally determine these values for each specific antibody and drug-linker conjugate. The values for DM1 are often used as an approximation for DM4 due to their structural similarity.[10][11]
| Parameter | Wavelength | Typical Value | Reference |
| Antibody (IgG) | |||
| εAb,280 | 280 nm | ~210,000 M⁻¹cm⁻¹ | [9] |
| εAb,252 | 252 nm | ~74,311 M⁻¹cm⁻¹ | [9] |
| DM1 (as proxy for DM4) | |||
| εDrug,252 | 252 nm | ~26,355 M⁻¹cm⁻¹ | [10][11] |
| εDrug,280 | 280 nm | ~5,230 M⁻¹cm⁻¹ | [10][11] |
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is the reference method for characterizing cysteine-linked ADCs and is also effective for lysine-conjugated ADCs, separating species based on differences in their hydrophobicity.[12][13] The conjugation of hydrophobic DM4 molecules increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of drugs (e.g., DAR0, DAR2, DAR4).[14][15]
Experimental Protocol
-
Materials & Reagents:
-
HIC Column: e.g., TSKgel Butyl-NPR, or similar.[16]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).[13]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 5-20% isopropanol).[13]
-
HPLC/UHPLC System: A bio-inert system is recommended to prevent corrosion from high-salt mobile phases.[15]
-
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species. Unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs (DAR1, DAR2, etc.) which are retained longer due to increased hydrophobicity.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Arean * DARn) / Σ (Peak Arean) Where n represents each ADC species (e.g., DAR0, DAR1, DAR2...).[]
Caption: Step-by-step workflow for DAR determination using HIC.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most comprehensive characterization of ADCs, offering not only the average DAR and drug distribution but also confirming the mass of each species.[1][3] This method can be performed on the intact ADC or on its subunits after reduction.
Experimental Protocol
-
Materials & Reagents:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.[1][3]
-
Column: Reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
(Optional) Reducing Agent: Dithiothreitol (DTT) for subunit analysis.
-
(Optional) Deglycosylating Enzyme: PNGase F to reduce glycoform heterogeneity.[12]
-
-
Sample Preparation (Intact Mass):
-
Dilute the ADC to ~1 mg/mL in a suitable buffer.
-
For deglycosylation, incubate the ADC with PNGase F according to the manufacturer's protocol.
-
-
Sample Preparation (Reduced Mass):
-
Incubate the ADC with an excess of DTT (e.g., 10 mM at 37°C for 30 min) to reduce interchain disulfide bonds, separating the light and heavy chains.
-
-
LC-MS Conditions:
-
Equilibrate the column with low % Mobile Phase B.
-
Inject the prepared sample.
-
Elute using a gradient of increasing acetonitrile (e.g., 20% to 80% B over 15-20 minutes).
-
Acquire mass spectra in the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the mass peaks corresponding to the antibody conjugated with 0, 1, 2, ...n drugs. The mass of this compound is ~1114.7 Da.[17]
-
Calculate the average DAR from the relative abundance (e.g., from peak intensity or area) of each species in the deconvoluted spectrum.[3]
-
Caption: Workflow for DAR analysis by LC-MS, including optional sample preparation steps.
Summary of Methods
| Method | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Differential absorbance (Beer-Lambert Law) | Average DAR | Rapid, simple, low sample consumption.[18] | Provides only an average value, no distribution data; less accurate; sensitive to impurities.[18] |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Average DAR and drug load distribution | Robust, reproducible, non-denaturing conditions preserve native structure.[14] | Mobile phases can be corrosive; may not resolve all species for complex mixtures.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by hydrophobicity, detection by mass-to-charge ratio | Average DAR, drug load distribution, mass confirmation, site of conjugation (with further work) | Highly accurate and detailed information.[18][19] | Requires expensive instrumentation; more complex sample preparation and data analysis.[1] |
Conclusion
The accurate determination of the drug-to-antibody ratio is a fundamental aspect of the development and quality control of this compound ADCs. UV-Vis spectroscopy serves as a quick screening tool, while HIC provides robust data on drug load distribution under native conditions. For the most comprehensive characterization, LC-MS is the method of choice, delivering precise mass information for each conjugated species. The selection of the appropriate method or combination of methods will depend on the specific requirements at each stage of the ADC development lifecycle.
References
- 1. hpst.cz [hpst.cz]
- 2. SMCC - Creative Biolabs [creative-biolabs.com]
- 3. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmiweb.com [pharmiweb.com]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for HPLC Analysis of DM4-SMCC Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] The covalent attachment of the drug to the antibody is a critical quality attribute that directly impacts the safety and efficacy of the ADC.[4][5] One commonly used cytotoxic agent is the maytansinoid derivative DM4, which is often conjugated to antibodies via the heterobifunctional linker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[6][7] The SMCC linker first reacts with lysine (B10760008) residues on the antibody, and then the maleimide (B117702) group of the SMCC reacts with the thiol group on DM4.[7][8]
The drug-to-antibody ratio (DAR) is a key parameter used to characterize ADCs, representing the average number of drug molecules conjugated to a single antibody.[4][5] An inconsistent or undesirable DAR can lead to a heterogeneous product with variable potency and pharmacokinetic profiles.[4][5] Therefore, accurate and robust analytical methods are required to determine the DAR and assess the overall conjugation efficiency. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[9]
This document provides detailed application notes and protocols for the analysis of DM4-SMCC conjugation efficiency using two primary HPLC-based methods: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, a protocol for Size Exclusion Chromatography (SEC) is included for the assessment of ADC aggregation.
This compound Conjugation Workflow
The conjugation of DM4 to a monoclonal antibody using the SMCC linker is a two-step process. First, the antibody is modified with the SMCC linker, followed by the conjugation of DM4 to the linker-modified antibody.
Analytical Methods for Conjugation Efficiency
Several analytical techniques are employed to assess the efficiency of the this compound conjugation reaction. The choice of method depends on the specific information required, such as the average DAR, the distribution of different drug-loaded species, or the presence of aggregates.
| Analytical Technique | Principle | Information Obtained |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of the hydrophobic this compound linker increases the antibody's hydrophobicity. | Average DAR, distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[10][11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their polarity. The antibody is first reduced to separate the light and heavy chains. | Average DAR, distribution of drug-loaded light and heavy chains.[4][10] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Successful conjugation increases the molecular weight, and aggregation leads to significantly larger species. | Confirmation of conjugation, detection and quantification of aggregates.[11][12] |
| UV-Visible Spectrophotometry | Measures the absorbance of the ADC at two wavelengths to determine the concentrations of the protein and the drug. | Average DAR.[4][] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits. | Precise mass of different drug-loaded species, confirming DAR distribution.[4][14] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[15][16] The conjugation of the hydrophobic this compound linker to the antibody results in an increase in its overall hydrophobicity.[11] This allows for the separation of the unconjugated antibody (DAR 0) from the various drug-conjugated species (e.g., DAR 2, 4, 6, 8), which elute later as the drug load increases.[10]
Protocol:
-
Sample Preparation:
-
Dilute the purified this compound ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A (high salt).
-
-
HPLC System and Column:
-
System: A biocompatible HPLC system is recommended due to the high salt concentrations used.[11]
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl) should be selected based on the hydrophobicity of the ADC. A common choice is a TSKgel Butyl-NPR column.
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas of the unconjugated antibody and all drug-conjugated species in the chromatogram.
-
The weighted average DAR is calculated using the following formula:[10][] DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) Where Peak Area_i is the area of the peak corresponding to the species with DAR_i (e.g., DAR 0, 2, 4, 6, 8).
-
Representative HIC Data:
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 17.9 | 12.1 |
| DAR 8 | 19.5 | 1.4 |
| Average DAR | 3.5 |
Reversed-Phase HPLC (RP-HPLC) for DAR Analysis
RP-HPLC is an orthogonal method to HIC for DAR determination of cysteine-linked ADCs, although this compound conjugates through lysine residues. For lysine-linked ADCs, RP-HPLC is typically performed after reducing the ADC to separate the light and heavy chains.[10] The drug-loaded and unloaded chains are then separated based on their hydrophobicity.
Protocol:
-
Sample Preparation (Reduction):
-
To a 100 µg aliquot of the ADC (at 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
HPLC System and Column:
-
System: An HPLC or UHPLC system.
-
Column: A reversed-phase column suitable for protein separation, such as a C4 or C8 column (e.g., Agilent PLRP-S).[5]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Column Temperature: 60-80 °C to improve peak shape and recovery.[14]
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the light chain (LC), heavy chain (HC), and their respective drug-loaded forms.
-
The weighted average DAR is calculated using the following formula:[4][5] DAR = 2 * (ΣLC Weighted Peak Area + ΣHC Weighted Peak Area) / 100 Where the weighted peak area for each chain is the sum of (Peak Area % * Number of Drugs).
-
Representative RP-HPLC Data (Reduced ADC):
| Chain Species | Retention Time (min) | Peak Area (%) | Number of Drugs |
| Light Chain (LC) | 10.2 | 20.5 | 0 |
| LC-DM4 | 11.5 | 5.3 | 1 |
| Heavy Chain (HC) | 15.8 | 30.1 | 0 |
| HC-DM4 | 16.9 | 25.4 | 1 |
| HC-(DM4)2 | 17.8 | 18.7 | 2 |
| Average DAR | 3.6 |
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius.[11] It is primarily used to detect and quantify aggregates, which are undesirable impurities that can impact product safety and efficacy.[12][17] Successful conjugation will also result in a slight shift to an earlier elution time compared to the unconjugated antibody due to the increase in molecular weight.
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the SEC mobile phase.
-
-
HPLC System and Column:
-
System: An HPLC or UHPLC system.
-
Column: A size exclusion column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC).[12]
-
-
Mobile Phase:
-
A buffered saline solution, such as 150 mM Sodium Phosphate, pH 7.0.[11] The mobile phase should be filtered and degassed.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and any fragment peaks.
-
The percentage of aggregate is calculated as: % Aggregate = (Aggregate Peak Area / Total Peak Area) * 100
-
Representative SEC Data:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 2.1 |
| Monomer | 10.5 | 97.5 |
| Fragment | 12.3 | 0.4 |
Conclusion
The HPLC-based methods described in this document provide a robust framework for the analytical characterization of this compound ADCs. HIC and RP-HPLC are powerful techniques for determining the average DAR and the distribution of drug-loaded species, which are critical quality attributes for ensuring product consistency and efficacy. SEC is an essential method for monitoring the presence of aggregates, which can impact the safety and stability of the ADC. The selection of the appropriate method or combination of methods will depend on the specific analytical needs during the development and quality control of these complex biotherapeutics.
References
- 1. Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Mass Spectrometry for Drug-to-Antibody Ratio (DAR) Determination of DM4-SMCC ADCs
Audience: Researchers, scientists, and drug development professionals.
Abstract Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1][2] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1][3] An ADC with a low DAR may lack potency, while an excessively high DAR can lead to poor pharmacokinetics and increased toxicity.[1][4][5] This document provides a detailed protocol for determining the DAR of ADCs conjugated with DM4 via a non-cleavable SMCC linker, utilizing liquid chromatography coupled with mass spectrometry (LC-MS). The protocols cover intact, deglycosylated, and reduced ADC analysis to provide a comprehensive characterization of the drug load distribution.
Introduction and Principle
The DM4-SMCC linker-payload is conjugated to the monoclonal antibody, typically through lysine (B10760008) residues, resulting in a heterogeneous mixture of ADC species with different numbers of drugs attached.[1][2] Mass spectrometry is a powerful analytical technique for characterizing this heterogeneity by precisely measuring the mass of each species.[6] The number of conjugated this compound molecules directly corresponds to an increase in the mass of the antibody.
By separating the different ADC species using liquid chromatography (LC) and analyzing them with high-resolution mass spectrometry (HRMS), we can determine the distribution of species (e.g., DAR0, DAR1, DAR2, etc.). The raw mass spectrum, which shows a series of charge states for each species, is mathematically processed through deconvolution to yield a zero-charge spectrum displaying the mass of each unique drug-loaded variant.[7] The relative abundance of each variant is used to calculate the weighted average DAR.[1]
To simplify the complex spectra arising from glycosylation, samples can be treated with an enzyme like PNGase F to remove N-linked glycans.[4][8] Furthermore, reducing the interchain disulfide bonds allows for the analysis of light and heavy chains separately, providing more granular information on drug distribution.[1][4]
Experimental Workflow & Methodology
The overall workflow for DAR determination involves sample preparation, LC-MS analysis, and data processing.
Caption: High-level workflow for ADC DAR determination by LC-MS.
Impact of Sample Preparation on Spectral Complexity
Different sample preparation strategies are employed to manage spectral complexity. Analyzing the intact, glycosylated ADC provides the most complete picture but also the most complex spectrum. Deglycosylation and reduction simplify the spectra, making data interpretation more straightforward.[1][4]
Caption: Relationship between sample preparation and spectral complexity.
Detailed Experimental Protocols
Protocol 1: Reagents and Materials
-
ADC Sample: this compound conjugated mAb, reconstituted in DI water to 5 mg/mL.[9]
-
Enzyme: Rapid PNGase F (e.g., from New England Biolabs).[9]
-
Reducing Agent: Dithiothreitol (DTT).
-
Buffer: 10 mM Tris-HCl, pH 7.5.[9]
-
LC-MS Solvents: Formic Acid (FA), Acetonitrile (ACN), and LC-MS grade water.
-
Hardware: UHPLC system, High-Resolution Q-TOF Mass Spectrometer, and appropriate LC column (e.g., Reversed-Phase C4 or PLRP-S).[1][4]
Protocol 2: Sample Preparation
These steps can be performed manually or automated using a liquid handling platform for higher throughput and reproducibility.[1][4][9]
A. Intact ADC Analysis (Glycosylated)
-
Dilute the 5 mg/mL ADC stock solution to a final concentration of 1 mg/mL using 0.1% formic acid in water.[10]
-
The sample is now ready for LC-MS injection.
B. Intact ADC Analysis (Deglycosylated)
-
To 20 µL of the 5 mg/mL ADC stock solution (100 µg), add 1 µL of PNGase F.[10]
-
Add appropriate buffer to reach optimal enzyme activity conditions (refer to manufacturer's instructions).
-
Incubate the mixture at 50°C for 10 minutes for rapid deglycosylation or at 37°C overnight for standard deglycosylation.[9][10]
-
Dilute the sample to a final concentration of 1 mg/mL with 0.1% formic acid in water for analysis.
C. Reduced and Deglycosylated ADC Analysis
-
In a microcentrifuge tube, combine 5 µL of the 5 mg/mL ADC stock solution with 10 µL of 35 mM DTT in 10 mM Tris buffer.[9]
-
Add 20 µL of Rapid PNGase F (diluted 1:40 in 10 mM Tris buffer).[9]
-
The sample is now ready for LC-MS analysis to determine drug load on the light and heavy chains.
Protocol 3: LC-MS Analysis
The following tables provide typical parameters for LC-MS analysis. Optimization may be required depending on the specific ADC and instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Reference |
|---|---|---|
| System | Agilent 1290 Infinity II UHPLC or similar | [9] |
| Column | Agilent PLRP-S, 1000Å, 2.1x50 mm | [1] |
| Column Temp. | 80 °C | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [10] |
| Flow Rate | 0.5 mL/min | [9] |
| Injection Vol. | 2-5 µL (approx. 1-5 µg on column) | [1][9][10] |
| Gradient | 20-50% B over 10 min | (Typical) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Reference |
|---|---|---|
| System | Agilent 6550 Q-TOF, ZenoTOF 7600, or similar | [3][10] |
| Ionization Mode | ESI Positive | [9] |
| Gas Temp. | 325 °C | [1] |
| Drying Gas | 14 L/min | [1] |
| Nebulizer | 35 psig | [1] |
| Sheath Gas Temp. | 350 °C | [1] |
| Sheath Gas Flow | 11 L/min | [1] |
| VCap | 4000 V | [1] |
| Fragmentor | 300 V | [1] |
| Mass Range | 1000-5000 m/z | (Typical) |
| Acquisition Rate | 1 spectra/sec |[1] |
Protocol 4: Data Analysis and DAR Calculation
-
Deconvolution: The raw MS data is processed using a deconvolution algorithm (e.g., Maximum Entropy) to convert the multiply charged spectra into a zero-charge mass spectrum.[9]
-
Peak Identification: Identify the mass peaks corresponding to the antibody with different numbers of drugs attached (DAR0, DAR1, DAR2, etc.). The mass of the this compound linker-payload is approximately 1114.69 Da.[11][12]
-
DAR Calculation: The average DAR is calculated as the weighted average of the different drug-loaded species, based on the relative intensity (I) of their corresponding peaks in the deconvoluted spectrum.
Formula:Average DAR = Σ(n * I_n) / Σ(I_n) Where:n = number of drugs conjugated, and I_n = intensity of the species with n drugs.
Table 3: Deconvolution and DAR Calculator Parameters
| Parameter | Value | Reference |
|---|---|---|
| Software | Agilent MassHunter BioConfirm, Biologics Explorer | [9][10] |
| Deconvolution Algorithm | Maximum Entropy | [9] |
| Mass Range (Output) | 140,000 - 160,000 Da (for intact) | (Typical) |
| Mass Step | 1.0 Da | [9] |
| D0 (Unconjugated) Mass | Input experimentally determined mass of mAb | [1] |
| Drug/Linker Mass | 1114.7 Da (for SMCC-DM4) |[11][12] |
Data Presentation and Expected Results
After analysis, the data is typically presented in a table summarizing the relative abundance of each DAR species and the calculated average DAR.
Table 4: Example DAR Calculation for a Deglycosylated this compound ADC
| DAR Species (n) | Observed Mass (Da) | Relative Abundance (%) | Contribution (n * Rel. Abund.) |
|---|---|---|---|
| DAR0 | 148,055.0 | 3.5 | 0.0 |
| DAR1 | 149,169.5 | 9.8 | 9.8 |
| DAR2 | 150,284.3 | 21.2 | 42.4 |
| DAR3 | 151,399.1 | 30.5 | 91.5 |
| DAR4 | 152,513.6 | 24.1 | 96.4 |
| DAR5 | 153,628.4 | 8.7 | 43.5 |
| DAR6 | 154,743.2 | 2.2 | 13.2 |
| Total | 100.0 | 296.8 |
| Average DAR | | | 2.97 |
Note: The observed mass and distribution are hypothetical and serve for illustrative purposes. The average DAR for maytansinoid ADCs is often optimized to be in the range of 3 to 4 to balance efficacy and toxicity.[5]
Mechanism of Action of DM4-based ADCs
DM4 is a maytansinoid derivative that acts as a potent anti-mitotic agent.[11] When conjugated to an antibody via a non-cleavable SMCC linker, the ADC leverages the antibody's specificity to deliver DM4 to target cancer cells.
Caption: Cellular processing and mechanism of action for a this compound ADC.
Conclusion
The LC-MS-based workflow described provides a robust and reliable method for determining the average DAR and drug load distribution of this compound ADCs. By selecting the appropriate sample preparation strategy—intact, deglycosylated, or reduced—researchers can modulate the complexity of the analysis to obtain precise and accurate characterization. This information is fundamental for the optimization, manufacturing, and quality control of ADCs, ensuring consistent product quality and clinical performance.
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. waters.com [waters.com]
- 8. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic class designed to deliver highly potent cytotoxic agents specifically to cancer cells. A DM4-SMCC ADC consists of a monoclonal antibody targeting a tumor-associated antigen, conjugated via a stable, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to DM4, a potent maytansinoid tubulin inhibitor.[1][2] The in vitro assessment of the cytotoxic potential of these ADCs is a critical step in their preclinical development, providing essential data on potency, specificity, and mechanism of action.[3][4]
These application notes provide an overview and detailed protocols for commonly employed in vitro cytotoxicity assays to evaluate the efficacy of this compound ADCs.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is a multi-step process:[5]
-
Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Lysosomal Trafficking and Degradation: The complex is trafficked to the lysosome, where the antibody is degraded, releasing the DM4 payload attached to the linker and a lysine (B10760008) residue.[6]
-
Cytotoxicity: The released DM4 payload, a potent anti-mitotic agent, binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8][9]
Key In Vitro Cytotoxicity Assays
Several assays can be employed to measure the cytotoxic effects of this compound ADCs. The choice of assay depends on the specific endpoint being measured.
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. Tetrazolium salts (MTT, MTS) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.[10][11][12]
-
Cell Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[13][14][15]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): These assays measure the activity of caspases, key enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that is cleaved by caspases 3 and 7, producing a luminescent signal proportional to caspase activity.[16][17][18]
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays, representing the concentration of the ADC required to inhibit cell viability by 50%.
Table 1: Representative In Vitro Cytotoxicity Data for an Anti-Tumor ADC-DM4
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC-DM4 |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low/Negative | >100 |
Note: IC50 values are highly dependent on the specific ADC, cell line, and assay conditions.[19]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol provides a general framework for assessing the cytotoxicity of a this compound ADC using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (containing phenazine (B1670421) ethosulfate - PES)[11]
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]
-
Include wells with medium only for background subtraction.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC or control dilutions.
-
Include untreated wells (cells with medium only) as a negative control.
-
Incubate the plate for a duration appropriate for maytansinoids (e.g., 72 to 120 hours).[10]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % viability against the ADC concentration (log scale) and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This protocol outlines a method for quantifying cytotoxicity by measuring LDH release.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium (low serum to reduce background LDH)[15]
-
This compound ADC
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTS assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with lysis buffer for 45 minutes at 37°C.[15]
-
Background Control: Medium only.
-
-
LDH Assay:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[20]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate at room temperature for 30 minutes, protected from light.[15]
-
Add 50 µL of stop solution provided in the kit.[15]
-
Measure the absorbance at 490 nm.[15]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol describes the measurement of apoptosis induction by a this compound ADC.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTS assay protocol, using white-walled plates suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation period (e.g., 48-72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.[18]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[21]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[18]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[18]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all other readings.
-
The resulting luminescent signal is proportional to the caspase-3/7 activity and is an indicator of apoptosis. Data can be presented as fold-change in luminescence compared to the untreated control.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. ulab360.com [ulab360.com]
Application Notes and Protocols for the Purification of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The DM4-SMCC ADC platform utilizes the maytansinoid derivative DM4, a potent anti-tubulin agent, conjugated to a mAb via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The production of this compound ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated mAb, free DM4 drug-linker, and protein aggregates.
Effective purification is a critical step in the manufacturing of ADCs to ensure a homogenous, safe, and efficacious product. The primary goals of the purification process are to:
-
Remove process-related impurities such as host cell proteins and DNA.
-
Eliminate product-related impurities including aggregates and fragments.
-
Remove unconjugated mAb and excess free drug-linker.
-
Achieve a narrow and defined drug-to-antibody ratio (DAR) distribution.
This document provides detailed application notes and protocols for the purification of this compound ADCs using various chromatographic techniques.
Overall Purification Workflow
The purification of this compound ADCs typically involves a multi-step chromatographic process to address the various impurities. A common workflow involves an initial capture step, followed by polishing steps to remove aggregates and achieve the desired DAR profile.
Purification Techniques
Protein A Affinity Chromatography
Protein A chromatography is a robust and widely used method for the initial capture and purification of monoclonal antibodies and ADCs. The protein A ligand specifically binds to the Fc region of IgG, allowing for high selectivity and efficient removal of process-related impurities.
Principle:
Quantitative Parameters:
| Parameter | Typical Value/Range | Reference |
| Binding pH | 7.0 - 8.0 | |
| Elution pH | 3.0 - 4.0 | |
| Dynamic Binding Capacity | > 40 g/L | |
| Product Purity | > 95% | |
| Yield | > 90% |
Experimental Protocol:
-
Column and Buffer Preparation:
-
Equilibrate a Protein A chromatography column with 5-10 column volumes (CVs) of binding buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Adjust the pH of the crude this compound ADC conjugation mixture to the binding pH if necessary.
-
Load the sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CVs of binding buffer to remove unbound impurities.
-
An intermediate wash with a buffer containing mild denaturants or salts can be performed to remove non-specifically bound impurities.
-
-
Elution:
-
Elute the bound ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.5).
-
Collect fractions and immediately neutralize them with a neutralization buffer (e.g., 1 M Tris, pH 8.0) to prevent acid-induced aggregation.
-
-
Column Regeneration and Sanitization:
-
Regenerate the column with a low pH buffer followed by re-equilibration with binding buffer.
-
Sanitize the column with a suitable agent (e.g., 0.1 M NaOH) as per the manufacturer's instructions.
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating molecules based on their hydrophobicity and is the primary method for separating ADC species with different DARs. The conjugation of the hydrophobic this compound linker-drug to the mAb increases its overall hydrophobicity, allowing for the separation of DAR 0 (unconjugated mAb), DAR 2, DAR 4, etc. species.
Principle:
Quantitative Parameters:
| Parameter | Typical Value/Range | Reference |
| Mobile Phase A (Binding) | 1-2 M Ammonium (B1175870) Sulfate or Sodium Chloride in buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) | |
| Mobile Phase B (Elution) | Buffer without salt (e.g., 50 mM Sodium Phosphate, pH 7.0) | |
| Gradient | Linear or step gradient from high to low salt concentration | |
| Recovery | > 60% |
Experimental Protocol:
-
Column and Buffer Preparation:
-
Equilibrate a HIC column (e.g., Phenyl or Butyl) with 5-10 CVs of Mobile Phase A (high salt).
-
-
Sample Preparation:
-
Dilute the Protein A-purified ADC pool with Mobile Phase A to a final salt concentration that promotes binding (typically 1-1.5 M ammonium sulfate).
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
-
Alternatively, a step gradient can be used to selectively elute different DAR species.
-
Collect fractions across the gradient for analysis.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HIC or other methods to determine the DAR of each fraction.
-
Pool fractions containing the desired DAR species.
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is primarily used as a polishing step to remove high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker).
Principle:
Application Notes and Protocols for Scaling Up DM4-SMCC Conjugation for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The maytansinoid DM4 is a potent microtubule-targeting agent that induces mitotic arrest and kills tumor cells at subnanomolar concentrations.[][3] When conjugated to an antibody via a stable linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), it creates a powerful ADC.[4][5]
Scaling up the conjugation of DM4 to a monoclonal antibody using the SMCC linker is a critical step in advancing an ADC candidate from discovery to preclinical studies.[6][7] This process requires careful optimization of reaction conditions to ensure consistent product quality, including a desirable drug-to-antibody ratio (DAR), while minimizing aggregation and impurities.[8][9] These application notes provide a detailed protocol for the scale-up of DM4-SMCC conjugation for the production of preclinical ADC material.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Notes |
| Monoclonal Antibody (mAb) | In-house/Commercial | Preclinical Grade | Concentration typically 5-20 mg/mL in a suitable buffer (e.g., PBS), pH 7.2-7.5. |
| This compound | Commercial | High Purity (>95%) | Must be stored under desiccated conditions at -20°C or -80°C.[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Commercial | Anhydrous | Used to dissolve this compound. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | High Purity | Reducing agent for interchain disulfide bonds. |
| Purification Buffer | N/A | Sterile-filtered | e.g., Phosphate-Buffered Saline (PBS), pH 7.4. |
| Diafiltration/Purification System | Commercial | N/A | Tangential Flow Filtration (TFF) system is recommended for scale-up.[] |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial | N/A | For DAR analysis and purification of different DAR species.[11][12] |
| Size Exclusion Chromatography (SEC) Column | Commercial | N/A | For analysis of aggregates and fragments.[] |
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of the monoclonal antibody to generate free sulfhydryl groups for conjugation.
-
Buffer Exchange: The antibody should be buffer-exchanged into a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). This can be achieved using a TFF system for larger quantities.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 10-20 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). Add TCEP to the antibody solution to a final molar excess of 2-5 fold over the antibody. The exact molar ratio should be optimized at a small scale to achieve the desired level of reduction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the TCEP using a desalting column or TFF system, exchanging the antibody into the conjugation buffer (e.g., PBS, pH 7.4).
This compound Conjugation
This protocol outlines the conjugation of the reduced antibody with the this compound linker-payload.
-
This compound Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4] Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution with gentle but thorough mixing. A typical molar excess of this compound to the antibody is 5-10 fold. The optimal ratio should be determined in small-scale experiments to achieve the target DAR, which is often in the range of 3 to 4 for maytansinoid ADCs.[11]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analyzing samples at different time points.
-
Quenching the Reaction: To quench any unreacted maleimide (B117702) groups, add a 3-5 fold molar excess of N-acetylcysteine or cysteine and incubate for an additional 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
Purification is critical to remove unconjugated payload, aggregates, and other impurities.[8][]
-
Diafiltration: Utilize a TFF system to perform diafiltration against a suitable formulation buffer (e.g., PBS or a formulation buffer tailored for stability). This step removes unconjugated this compound, quenching agent, and DMSO.[]
-
Chromatographic Purification (Optional): If a more homogeneous ADC population is required, further purification can be performed using chromatography techniques such as HIC to separate different DAR species or SEC to remove aggregates.[][12] Membrane chromatography can also be an efficient alternative for purification.[13]
Characterization of the DM4-ADC
Thorough characterization is essential to ensure the quality and consistency of the preclinical ADC batch.
| Parameter | Method | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[11][12] or UV-Vis Spectroscopy[14][] | Average DAR of 3-4. HIC provides distribution of different DAR species. |
| Aggregate and Fragment Content | Size Exclusion Chromatography (SEC) | Typically >95% monomer. |
| Concentration | UV-Vis Spectroscopy (A280) | As required for preclinical studies. |
| Endotoxin Levels | LAL test | Within acceptable limits for in vivo studies. |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT or XTT)[16][17][18] | Potent and specific killing of target antigen-positive cells. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for scaling up this compound conjugation.
Caption: DM4-ADC mechanism of action signaling pathway.
Detailed Protocols for Key Experiments
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Principle: HIC separates ADC species based on hydrophobicity. The conjugated DM4 payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of drugs.[11][12]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][19]
Materials:
-
Target antigen-positive and negative cell lines
-
Complete cell culture medium
-
96-well plates
-
DM4-ADC, unconjugated antibody, and free DM4 drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.[17]
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC, unconjugated antibody, and free DM4. Remove the old medium from the cells and add the different concentrations of the test articles.[11]
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. Understanding Process Development Of Antibody-Drug Conjugates In Preclinical And Early Phase Clinical Trials [bioprocessonline.com]
- 8. mycenax.com [mycenax.com]
- 9. hpst.cz [hpst.cz]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DM4-SMCC Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during the conjugation of the cytotoxic drug DM4 to antibodies via the SMCC linker. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Drug-to-Antibody Ratio (DAR) in a DM4-SMCC conjugation reaction?
Low DAR is a primary indicator of inefficient conjugation and can stem from several factors:
-
Incomplete Antibody Reduction: The maleimide (B117702) group of SMCC reacts with free sulfhydryl (-SH) groups on the antibody. These are generated by reducing the interchain disulfide bonds. If this reduction is incomplete, there will be fewer sites available for this compound to attach.
-
Suboptimal Reaction Conditions: The pH of the reaction is critical. The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Deviations can lead to side reactions or reduced efficiency. Temperature and incubation time also play a significant role.
-
Instability of Reagents: The SMCC linker is moisture-sensitive and can hydrolyze, rendering it inactive. Similarly, the free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds if not handled properly.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (like DTT, if not removed) will compete with the antibody for reaction with the SMCC linker.[2]
-
Hydrophobicity and Aggregation: DM4 is a hydrophobic molecule.[3][4] High concentrations of the this compound conjugate or the final ADC can lead to aggregation, which can result in product loss during purification.[4][5]
Q2: How can I determine if my antibody has been sufficiently reduced?
The number of free sulfhydryl groups per antibody can be quantified using Ellman's Assay .[6][7][8] This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[6][8] By comparing the absorbance of your sample to a standard curve of a known thiol-containing compound (like cysteine), you can calculate the average number of free thiols per antibody.
Q3: What are the optimal reaction conditions for this compound conjugation?
While optimal conditions should be determined empirically for each specific antibody, the following table provides a general starting point based on established protocols for similar conjugations.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Maximizes the specific reaction between the maleimide group of SMCC and the thiol groups of the reduced antibody, while minimizing hydrolysis of the maleimide group.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain antibody stability, while room temperature can increase the reaction rate. The choice depends on the stability of the specific antibody. |
| Incubation Time | 1 - 4 hours | This is typically sufficient for the reaction to go to completion. Longer incubation times may be necessary at lower temperatures. |
| Molar Excess of this compound to Antibody | 5 to 20-fold | A molar excess of the drug-linker is needed to drive the reaction to completion. The optimal ratio depends on the antibody concentration and the desired DAR.[1] |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can improve conjugation efficiency but may also increase the risk of aggregation.[2] |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | This compound is often dissolved in an organic solvent like DMSO. Keeping the final concentration low is crucial to maintain antibody solubility and prevent precipitation.[1] |
Q4: My ADC is aggregating after conjugation. What can I do?
Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like DM4.[4][5] Here are some strategies to mitigate aggregation:
-
Optimize the DAR: A higher DAR increases the overall hydrophobicity of the ADC, which can promote aggregation. Aim for a lower target DAR (e.g., 2-4) by adjusting the molar ratio of this compound to the antibody.[9][10]
-
Screen Buffers and Excipients: The choice of formulation buffer is critical. Screen different pH values and ionic strengths. The addition of excipients like polysorbate 20 or sucrose (B13894) can help stabilize the ADC and prevent aggregation.
-
Control Protein Concentration: Perform the conjugation and purification steps at a lower protein concentration if aggregation is observed.
-
Optimize Purification: Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification, as these methods are effective at removing aggregates.[11][12][]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Incomplete antibody reduction | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. - Verify the number of free thiols per antibody using Ellman's Assay before proceeding with conjugation. |
| Inactive this compound | - Use a fresh, high-quality source of this compound. - Store the reagent under desiccated conditions and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Re-oxidation of antibody thiols | - Perform the conjugation step immediately after removing the reducing agent. - Use degassed buffers to minimize dissolved oxygen. - Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze oxidation. |
| Suboptimal reaction pH | - Ensure the pH of the conjugation buffer is between 6.5 and 7.5.[1] |
| Insufficient molar excess of this compound | - Increase the molar ratio of this compound to the antibody. Empirical testing is often necessary to find the optimal ratio.[1] |
Issue 2: High Percentage of Unconjugated Antibody
| Potential Cause | Recommended Action |
| Inefficient conjugation reaction | - Review all the points under "Low DAR" as they are also applicable here. - Increase the incubation time of the conjugation reaction. |
| Low antibody concentration | - For efficient conjugation, it is recommended to have an antibody concentration of at least 1 mg/mL. If your antibody is too dilute, consider concentrating it before the reduction step. |
| Steric hindrance | - If the conjugation sites on the antibody are sterically hindered, consider using a linker with a longer spacer arm, if available. |
Issue 3: ADC Aggregation or Precipitation
| Potential Cause | Recommended Action |
| High hydrophobicity of DM4 | - Aim for a lower average DAR by reducing the molar excess of this compound.[9][10] - Consider using a more hydrophilic linker if alternative chemistries are an option. |
| High concentration of organic co-solvent (e.g., DMSO) | - Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1] |
| Inappropriate buffer conditions | - Screen different buffer formulations, including varying pH and the addition of stabilizing excipients. |
| Inefficient purification | - Optimize the purification method to effectively remove aggregates. Size-exclusion chromatography (SEC) is a common and effective technique.[] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add the TCEP solution to the antibody solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent interference with the maleimide group of the SMCC linker.
-
Use a desalting column (e.g., Zeba Spin Desalting Column) or a centrifugal filter device for buffer exchange into the fresh, degassed conjugation buffer.
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol provides a general method for determining the concentration of free sulfhydryl groups in the reduced antibody sample.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer and create a series of dilutions for a standard curve.
-
-
Assay Procedure:
-
To 250 µL of the reduced antibody sample (or cysteine standard), add 2.5 mL of Reaction Buffer.
-
Add 50 µL of Ellman's Reagent Solution.
-
Mix and incubate at room temperature for 15 minutes.[6]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the cysteine standards versus their known concentrations.
-
Determine the thiol concentration of the antibody sample from the standard curve.
-
Calculate the average number of thiols per antibody by dividing the molar concentration of thiols by the molar concentration of the antibody.
-
Protocol 3: this compound Conjugation
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
This compound Preparation:
-
Dissolve the this compound in an organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Immediately before use, dilute the stock solution into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.
-
-
Quenching:
-
To stop the reaction, add a thiol-containing reagent like N-acetylcysteine or cysteine to a final concentration of approximately 1 mM to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Storage:
-
Store the purified ADC in a suitable formulation buffer at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 12. 항체 약물 접합체 제조: 정제 [sigmaaldrich.com]
Technical Support Center: Optimizing DM4-SMCC to Antibody Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the molar ratio of DM4-SMCC to an antibody for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to antibody?
A1: The optimal molar ratio of this compound to antibody is highly dependent on the specific antibody and the desired final Drug-to-Antibody Ratio (DAR). A common starting point is a 5- to 20-fold molar excess of this compound to the antibody.[1][2] It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific ADC to achieve the desired conjugation efficiency without compromising the antibody's integrity and function.[1][3]
Q2: What are the optimal buffer conditions for the conjugation reaction?
A2: For the initial reaction of the antibody with the SMCC linker, it is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5.[1][2][4] This prevents competition with the primary amines on the antibody. For the subsequent reaction with a thiol-containing payload, a pH range of 6.5-7.5 is optimal for the maleimide (B117702) group's reactivity and stability.[1][2]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the ADC's performance?
A3: The DAR is a critical quality attribute that significantly affects the ADC's efficacy, toxicity, and pharmacokinetics.[5][6] A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can enhance off-target toxicity.[3][5][7][8] For many maytansinoid-based ADCs like those with DM4, an optimal DAR is often found to be between 2 and 4.[3][7]
Q4: What causes ADC aggregation during or after conjugation, and how can it be minimized?
A4: Aggregation is a common issue, often driven by the increased hydrophobicity of the ADC after conjugation with the hydrophobic DM4 and SMCC linker.[8][9] Higher DARs are strongly correlated with increased aggregation.[5][8][9] To minimize aggregation, consider optimizing the DAR to a lower value, using hydrophilic linkers or PEGylation, and optimizing buffer conditions such as pH and salt concentration.[8][9][10]
Q5: How can I accurately determine the DAR of my this compound ADC?
A5: Several analytical techniques can be used to determine the average DAR. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on hydrophobicity, allowing for the quantification of different drug-loaded species.[3][7][][12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also separate species with different DARs.[7][][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, enabling accurate DAR determination.[3][][12][14]
-
UV-Vis Spectroscopy: This is a simpler and quicker method but provides an average DAR and can be less accurate if free drug is present.[7][][12]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The calculated DAR is significantly lower than the target DAR.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to the antibody in subsequent experiments. Perform a titration to find the optimal ratio.[15] |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is within the optimal range (7.2-7.5 for NHS ester reaction).[1][2] Increase the incubation time or temperature, but monitor for potential antibody degradation.[13] |
| Hydrolysis of SMCC Linker | Prepare the this compound solution immediately before use. The NHS ester on SMCC is susceptible to hydrolysis in aqueous solutions.[2] |
| Presence of Primary Amines in Buffer | Use an amine-free buffer (e.g., PBS) for the conjugation reaction to avoid competing reactions.[1][4] |
| Low Antibody Concentration | Higher antibody concentrations (e.g., > 0.5 mg/mL) can help drive the reaction forward.[15] |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
Symptom: The calculated DAR is higher than the target, and/or there is evidence of aggregation (e.g., visible precipitation, high molecular weight species in SEC).
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Excessive Molar Ratio of this compound | Reduce the molar excess of this compound in the reaction.[1] |
| High Payload and Linker Hydrophobicity | The inherent hydrophobicity of DM4 and the SMCC linker contributes to aggregation, especially at high DARs.[8][9] Aim for a lower target DAR (e.g., 2-4).[3] Consider using a more hydrophilic linker if possible.[8][9][10] |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the buffer. Avoid the antibody's isoelectric point where solubility is minimal.[5][10] |
| Use of Organic Co-solvents | While necessary to dissolve the this compound, organic solvents like DMSO can destabilize the antibody. Use the minimum amount required and add it stepwise.[9] |
| Inadequate Purification | Ensure efficient removal of unreacted this compound and any aggregates using methods like size-exclusion chromatography (SEC).[13] |
Issue 3: Inconsistent Batch-to-Batch DAR
Symptom: Significant variability in the average DAR is observed between different conjugation batches.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inconsistent Reaction Parameters | Strictly control and document all reaction parameters, including temperature, pH, and incubation time.[3] |
| Variable Molar Ratio of Reactants | Precisely calculate and add the molar ratio of this compound to the antibody for each batch. Perform small-scale optimizations before scaling up.[3] |
| Variability in Reagent Quality | Use high-quality reagents and ensure proper storage of the this compound to prevent degradation.[16] |
| Inaccurate Protein Concentration Measurement | Accurately determine the antibody concentration before each conjugation reaction. |
Experimental Protocols
Protocol 1: Antibody Modification with SMCC
This protocol describes the activation of the antibody with the SMCC linker.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[4]
-
-
SMCC Preparation:
-
Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to a known concentration immediately before use.[9]
-
-
Antibody Activation:
-
Add the prepared this compound solution to the antibody solution to achieve the desired molar excess (e.g., 5-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or buffer exchange into a thiol-free buffer (e.g., PBS at pH 6.5-7.5).[4] This step is critical to prevent quenching of the thiol-containing payload in the next step.
-
Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of a purified ADC.
-
Mobile Phases:
-
Chromatographic Method:
-
Data Analysis:
Visualizations
Caption: Workflow for this compound to antibody conjugation.
Caption: Logic diagram for troubleshooting DAR outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Aggregation of DM4-SMCC ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-SMCC Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent ADC aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is primarily driven by the increased hydrophobicity of the conjugate.[1][] The DM4 payload is inherently hydrophobic, and the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker also contributes to this property.[1][3] When multiple this compound molecules are conjugated to an antibody, the resulting ADC can self-associate to minimize the exposure of these hydrophobic regions to the aqueous environment, leading to aggregation.[1][4]
Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR introduces more hydrophobic molecules per antibody, significantly increasing the tendency for aggregation.[1][5]
-
Conjugation Process Conditions: The use of organic co-solvents (like DMSO) to dissolve the this compound, unfavorable pH conditions, or elevated temperatures during conjugation can stress the antibody, causing it to unfold partially and aggregate.[1][6][7]
-
Formulation Conditions: If the buffer pH is close to the antibody's isoelectric point (pI), the ADC's solubility will be at its minimum, promoting aggregation.[1][6] Inappropriate ionic strength can also reduce colloidal stability.[8]
-
Environmental Stress: Factors such as repeated freeze-thaw cycles, mechanical agitation, and exposure to light can induce physical instability and lead to the formation of aggregates.[1][8]
Q2: How can I proactively prevent aggregation starting from the design of my ADC?
A2: Preventing aggregation begins with the rational design of the ADC construct. The choice of linker is a critical factor. While SMCC is a commonly used linker, its hydrophobicity can be problematic. Consider using more hydrophilic linkers to shield the hydrophobic DM4 payload.[1][5][9]
Strategies at the design stage include:
-
Incorporating Hydrophilic Moieties: Utilize linkers that contain polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or other hydrophilic components.[1][4][5][10] These can improve water solubility and reduce the propensity for aggregation.[][9]
-
Payload Modification: In some instances, the payload itself can be modified to enhance solubility, though this is a more complex undertaking.[]
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to a more homogeneous ADC product with a controlled DAR, which can help in minimizing aggregation.[11]
Q3: What are the best practices for setting up the conjugation reaction to minimize aggregation?
A3: The conditions of the conjugation reaction are critical for maintaining the stability of the antibody.[1] Close control over the reaction environment can significantly reduce the formation of aggregates.
Key best practices include:
-
Immobilize the Antibody: A highly effective method to prevent aggregation is to immobilize the antibody on a solid support, such as an affinity resin, during the conjugation process.[4][6] This physically separates the antibody molecules, preventing them from aggregating when exposed to potentially destabilizing conditions.[6][12]
-
Optimize Buffer Conditions: Screen for the optimal pH and salt concentration for your specific antibody to ensure maximum stability. Avoid pH values near the antibody's pI.[1][6]
-
Minimize Organic Co-solvents: Use the absolute minimum amount of organic solvent (e.g., DMSO) required to dissolve the this compound.[1][7] Consider a stepwise addition of the payload-linker solution to the antibody solution to avoid localized high concentrations of the solvent.[1]
-
Control Temperature: Perform the conjugation reaction at a controlled, lower temperature, such as 4°C or room temperature, to minimize thermal stress on the antibody.[1]
Q4: My ADC appears soluble after conjugation but aggregates during storage. What can I do?
A4: Aggregation during storage points to formulation and handling issues. A stable formulation is crucial for the long-term viability of your ADC.
To improve storage stability:
-
Formulation Screening: Conduct a formulation screen to identify the optimal buffer system for your ADC. This includes adjusting the pH and ionic strength.[]
-
Use of Excipients: Incorporate stabilizing excipients into your formulation.[]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and stabilize the ADC. A typical concentration is between 0.01% and 0.1%.[1][13]
-
Sugars and Amino Acids: Sugars such as sucrose (B13894) and trehalose, and amino acids like arginine and histidine, can act as stabilizers.[][13]
-
-
Control Storage Conditions:
-
Temperature: Store your ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, or frozen at -20°C or -80°C). Avoid temperature fluctuations.[1]
-
Freeze-Thaw Cycles: Aliquot your ADC into single-use volumes to minimize repeated freeze-thaw cycles, which can denature the protein.[8][14]
-
Mechanical Stress: Minimize agitation and shaking of the ADC solution.[1]
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, and degradation can lead to aggregation.[1]
-
Troubleshooting Guides
Issue 1: High levels of aggregation are detected immediately after the conjugation and purification steps.
This suggests a problem with the conjugation reaction itself or the initial handling of the ADC.
| Potential Cause | Troubleshooting Step | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar ratio of this compound to the antibody in the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the driving force for aggregation.[1] |
| Suboptimal Reaction Buffer | Perform a buffer screen to find the optimal pH and ionic strength for the conjugation reaction. | Maintaining the antibody in a buffer that maximizes its colloidal stability is crucial during the stressful conjugation process.[1][6] |
| Excessive Organic Co-solvent | Minimize the concentration of the organic co-solvent (e.g., DMSO) used to dissolve the this compound. Add the linker-payload solution slowly and with gentle mixing. Consider using a water-soluble version of the linker if available (e.g., sulfo-SMCC).[7] | Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[1][7] |
| Thermal Stress | Conduct the conjugation reaction at a lower, controlled temperature (e.g., 4°C or room temperature). | Lower temperatures reduce the rate of protein unfolding and aggregation.[1] |
Issue 2: The ADC solution becomes turbid or shows visible precipitates over time.
This indicates a formulation stability issue.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Formulation Buffer | Re-evaluate the formulation buffer. Screen for a pH that is further away from the ADC's isoelectric point and optimize the ionic strength. | The buffer composition is critical for long-term stability. A suboptimal buffer can fail to keep the ADC molecules sufficiently repulsed from one another.[] |
| Absence of Stabilizing Excipients | Add stabilizing excipients to the formulation. Common choices include non-ionic surfactants (e.g., Polysorbate 20/80 at 0.01-0.1%) or sugars (e.g., sucrose, trehalose).[13] | Excipients can prevent aggregation by various mechanisms, such as competitive adsorption to interfaces or by stabilizing the protein's native structure.[13] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the ADC to avoid multiple freeze-thaw cycles. | The process of freezing and thawing can create ice-liquid interfaces that induce stress and denaturation, leading to aggregation.[8][14] |
| Mechanical Stress | Handle ADC solutions gently. Avoid vigorous vortexing or shaking. | Mechanical forces can cause protein unfolding and aggregation.[1] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, aggregates, and fragments in an ADC sample based on their hydrodynamic volume.[4]
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.
-
Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution at a pH of around 6.8-7.4.
-
Flow Rate: Set a flow rate that allows for optimal separation, typically between 0.5 and 1.0 mL/min.[8]
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[8]
-
Injection and Detection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column. Monitor the eluent using a UV detector at a wavelength of 280 nm.[8]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[8]
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation pathways, including aggregation, and to confirm that the analytical methods used are stability-indicating.[8]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the this compound ADC at a known concentration (e.g., 1 mg/mL) in the chosen formulation buffer.
-
Stress Conditions: Subject the aliquots to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1 week).[8]
-
Acid/Base Hydrolysis: Adjust the pH to acidic (e.g., by adding 0.1 M HCl) and basic (e.g., by adding 0.1 M NaOH) conditions and incubate.[8]
-
Oxidative Stress: Add an oxidizing agent (e.g., 0.3% H₂O₂) and incubate.[8]
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[8]
-
Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing.[8]
-
-
Analysis: Following the stress period, analyze all samples, along with an unstressed control, using a suite of analytical techniques, including SEC, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry, to characterize any changes and identify degradation products.[8]
Visualizations
Caption: Key drivers and consequences of this compound ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. veranova.com [veranova.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. cellmosaic.com [cellmosaic.com]
impact of buffer pH on SMCC conjugation reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the impact of buffer pH on SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a one-step SMCC conjugation reaction?
A1: For a one-step conjugation, where both the amine and sulfhydryl reactions occur simultaneously, a pH range of 7.2 to 7.5 is generally recommended.[1][2][3][4] This range offers a compromise between the optimal conditions for the N-hydroxysuccinimide (NHS) ester reaction with primary amines and the maleimide (B117702) reaction with sulfhydryl groups, while minimizing hydrolysis of both reactive groups.[1][2][3][4]
Q2: What are the optimal pH ranges for a two-step SMCC conjugation reaction?
A2: In a two-step conjugation, the reactions are performed sequentially, allowing for optimization of each step:
-
Step 1 (Amine Reaction): The reaction of the NHS ester with primary amines is most efficient at a pH of 7.0 to 9.0.[1] However, to balance reactivity with the stability of the NHS ester, a pH range of 7.2 to 8.0 is often used.[5][6]
-
Step 2 (Sulfhydryl Reaction): The maleimide reaction with sulfhydryl groups is most specific and efficient at a pH of 6.5 to 7.5.[1][3][5] At pH 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines.[7]
Q3: How does pH affect the stability of the NHS ester group on SMCC?
A3: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[1][8][9] This hydrolysis inactivates the crosslinker by converting the NHS ester into a non-reactive carboxyl group.[10] The stability of the NHS ester is significantly reduced as the pH increases. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to just a few minutes at pH 8.6.[8][9][11]
Q4: How does pH affect the stability and reactivity of the maleimide group on SMCC?
A4: The maleimide group is generally more stable than the NHS ester in aqueous solutions.[1][2] However, it can also undergo hydrolysis, particularly at pH values above 7.5, which renders it unreactive towards sulfhydryl groups.[1][2][5] The reaction of maleimides with sulfhydryls is highly specific within the pH range of 6.5-7.5.[3][7][12] Above pH 7.5, the maleimide group can start to react with primary amines, leading to a loss of specificity.[7] The cyclohexane (B81311) ring in SMCC provides increased stability to the maleimide group compared to linkers without this feature.[1][3][13]
Q5: Can I use buffers containing primary amines, such as Tris or glycine?
A5: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, β-mercaptoethanol).[5][6][14] These components will compete with the target molecules for reaction with the NHS ester and maleimide groups, respectively, thereby reducing conjugation efficiency.[5][6] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[5][6]
Q6: What is Sulfo-SMCC, and does pH affect it differently?
A6: Sulfo-SMCC is a water-soluble analog of SMCC, containing a sulfonate group on the N-hydroxysuccinimide ring.[5] This modification increases its solubility in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF.[5] The pH dependencies of the NHS ester and maleimide reactive groups of Sulfo-SMCC are the same as those for SMCC.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester: The pH of the amine reaction buffer is too high, causing rapid inactivation of the SMCC before it can react with the amine-containing molecule. | Perform the NHS ester reaction in a pH range of 7.2-7.5 to find a balance between reactivity and stability.[5][10] Prepare the SMCC solution immediately before use.[10] |
| Hydrolysis of Maleimide Group: The pH of the sulfhydryl reaction buffer is above 7.5, leading to hydrolysis of the maleimide group. | Ensure the buffer for the maleimide-thiol coupling step is maintained between pH 6.5 and 7.5.[5][13] Minimize the time the maleimide-activated intermediate is in an aqueous solution.[13] | |
| Incorrect Buffer Composition: The presence of primary amines or sulfhydryls in the buffer is quenching the reaction. | Use non-amine, non-sulfhydryl buffers such as phosphate-buffered saline (PBS).[5][6][14] | |
| Protein Aggregation or Precipitation | Inappropriate Buffer pH: The buffer pH is close to the isoelectric point (pI) of the protein, reducing its solubility. | Ensure the buffer pH is not close to the pI of the protein.[5] Maintain an appropriate ionic strength to aid in protein solubility.[5] |
| Lack of Specificity in Conjugation | Maleimide Reaction with Amines: The pH of the sulfhydryl reaction is too high ( > 7.5), causing the maleimide group to react with primary amines. | Maintain a pH of 6.5-7.5 for the maleimide reaction to ensure specificity for sulfhydryl groups.[3][7][12] |
Quantitative Data Summary
Table 1: pH Effects on SMCC Reactive Groups
| Reactive Group | Target Functional Group | Optimal Reaction pH | Competing Reaction | Conditions Promoting Competing Reaction |
| NHS Ester | Primary Amine (-NH₂) | 7.0 - 9.0[1][9] | Hydrolysis | Increases with pH[1][8][9] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[1][3] | Hydrolysis, Reaction with Amines | pH > 7.5[1][7] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[8][9] |
| 8.0 | 4°C | 1 hour[11] |
| 8.6 | 4°C | 10 minutes[8][9][11] |
Experimental Protocols
Protocol 1: Two-Step SMCC Conjugation
This protocol is for the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH₂
-
Molecule-SH
-
SMCC (or Sulfo-SMCC)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF, if using SMCC)
-
Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine and sulfhydryl-free)
-
Sulfhydryl Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.0 (amine and sulfhydryl-free), degassed. The addition of 1-5 mM EDTA is recommended to prevent disulfide bond formation.[1][6]
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH₂ in the Amine Reaction Buffer at a concentration of 1-10 mg/mL.[13] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Immediately before use, prepare a stock solution of SMCC in a dry organic solvent (e.g., DMSO) or Sulfo-SMCC in water.[6][10]
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[13] The optimal ratio may need to be determined empirically.[1][2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the Sulfhydryl Reaction Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Ensure Molecule-SH is in the Sulfhydryl Reaction Buffer and that any disulfide bonds are reduced to free sulfhydryls.
-
Combine the desalted, maleimide-activated Protein-NH₂ with Molecule-SH at the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13]
-
(Optional) To quench the reaction, add a solution of a free sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.[5]
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted molecules.
Visualizations
Caption: Two-step SMCC conjugation workflow with pH-dependent side reactions.
Caption: Logic diagram for pH optimization in SMCC conjugation reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Addressing Inconsistencies in Drug-to-Antibody Ratio (DAR)
Welcome to the Technical Support Center for troubleshooting inconsistencies in the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during ADC development and manufacturing.
Troubleshooting Guides
Inconsistencies in DAR can arise from various factors throughout the conjugation and purification process. The following guides provide structured approaches to troubleshoot common problems.
Guide 1: Low Drug-to-Antibody Ratio
A consistently low DAR can compromise the efficacy of an ADC.[1][2] This guide outlines potential causes and corrective actions.
Troubleshooting Flowchart for Low DAR
Caption: Troubleshooting workflow for low DAR.
| Potential Cause | Recommended Actions & Quantitative Parameters |
| Inefficient Antibody Reduction | For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds leads to fewer available thiol groups for drug attachment.[3] Troubleshooting Steps: - Reducing Agent Concentration: Titrate the molar excess of the reducing agent (e.g., TCEP). A 5-fold molar excess is a common starting point.[3]- Incubation Time & Temperature: Extend the incubation time (e.g., from 1 hour to 2 hours) or slightly increase the temperature (e.g., from 4°C to room temperature), while monitoring for antibody denaturation.[3]- Buffer pH: Ensure the pH is optimal for the reducing agent (e.g., pH 7.0-7.5 for TCEP).[3] |
| Suboptimal Conjugation Conditions | The efficiency of the reaction between the drug-linker and the antibody is critical.[3] Troubleshooting Steps: - Drug-Linker Molar Excess: Increase the molar excess of the drug-linker to drive the reaction to completion.- Reaction Time & Temperature: Optimize the reaction time and temperature. Most conjugations are performed at room temperature or 4°C.[3]- Co-solvents: For hydrophobic drug-linkers, use a small amount of an organic co-solvent like DMSO or DMF to improve solubility. The final concentration should typically be less than 10% to prevent antibody denaturation.[3] |
| Drug-Linker Instability | The drug-linker may be degrading during the conjugation reaction. Troubleshooting Steps: - Fresh Reagents: Prepare fresh solutions of the drug-linker immediately before use.- pH Control: Ensure the pH of the reaction buffer is compatible with the stability of the linker. |
Guide 2: High DAR Heterogeneity
High heterogeneity in the DAR, with a wide distribution of drug-loaded species, can impact the ADC's pharmacokinetic properties and therapeutic index.[4]
Logical Diagram for Reducing DAR Heterogeneity
Caption: Strategies to reduce DAR heterogeneity.
| Potential Cause | Recommended Actions & Quantitative Parameters |
| Non-Specific Conjugation | Lysine-based conjugation results in a highly heterogeneous mixture due to the presence of many accessible lysine (B10760008) residues.[5][6] Troubleshooting Steps: - Site-Specific Conjugation: If possible, switch to a site-specific conjugation method, such as using engineered cysteines or enzymatic conjugation, to produce a more homogeneous product.[4][6]- Controlled Reduction: For cysteine-based conjugation, precise control over the reduction conditions is crucial to achieve a consistent number of available thiol groups.[3] |
| Ineffective Purification | The purification method may not be adequately separating the different DAR species. Troubleshooting Steps: - Hydrophobic Interaction Chromatography (HIC): HIC is the standard technique for analyzing the drug distribution of cysteine-conjugated ADCs.[7] Optimize the salt gradient to improve the resolution between different DAR species.- Size Exclusion Chromatography (SEC): While primarily for removing aggregates, SEC can provide some separation of different DAR species, though with lower resolution than HIC.[3] |
| Batch-to-Batch Variability | Inconsistencies in raw materials, equipment, or process parameters can lead to variations in DAR between batches.[8][9] Troubleshooting Steps: - Process Parameters: Tightly control critical process parameters such as temperature, pH, and reaction times.- Raw Material Qualification: Ensure consistent quality of all raw materials, including the antibody and drug-linker.- Scale-Down Model: Utilize a well-established scale-down model to mimic the manufacturing process and identify potential sources of variability.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule in an ADC preparation.[10] It is a critical quality attribute (CQA) that directly influences the ADC's efficacy, toxicity, pharmacokinetics, and stability.[1][] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[1]
Q2: Which analytical techniques are used to measure DAR?
A2: Several analytical methods are used to determine the average DAR and the distribution of drug-loaded species.[7][10] The choice of technique often depends on the conjugation chemistry and the properties of the drug and linker.[10]
Experimental Workflow for DAR Analysis
Caption: General experimental workflow for DAR analysis.
| Technique | Principle | Best Suited For |
| UV/Vis Spectroscopy | Measures the absorbance of the antibody and the drug at their respective maximum absorbance wavelengths to calculate the average DAR.[7] | Rapid, routine quality control.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of hydrophobic drug-linkers increases the retention time on the HIC column.[7] | Cysteine-conjugated ADCs, providing information on drug distribution.[7] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug load on each chain.[12] | Cysteine-conjugated ADCs as an orthogonal method to HIC.[13] |
| Mass Spectrometry (MS) | Provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for the precise determination of the number of conjugated drugs.[1] | Both lysine and cysteine-conjugated ADCs, offering high resolution and accuracy.[10] |
Q3: How does the conjugation chemistry affect DAR?
A3: The conjugation strategy significantly impacts the DAR and its heterogeneity.
-
Lysine Conjugation: This method targets the amine groups of lysine residues. Since there are many accessible lysines on an antibody, this results in a heterogeneous mixture of ADCs with a broad DAR distribution (typically 0 to 8).[5][6][10]
-
Cysteine Conjugation: This approach typically involves the reduction of interchain disulfide bonds to create reactive thiol groups for conjugation. This leads to a more controlled conjugation and a less heterogeneous product, with DAR values often being 0, 2, 4, 6, or 8.[14]
-
Site-Specific Conjugation: This advanced strategy involves engineering specific sites on the antibody for drug attachment. It produces the most homogeneous ADCs with a well-defined DAR, leading to improved pharmacokinetics and a better therapeutic window.[4][6]
Q4: We are observing batch-to-batch variability in our DAR. What are the likely causes?
A4: Batch-to-batch variability is a common challenge in ADC manufacturing and can stem from several sources:[8]
-
Inconsistent Raw Materials: Variations in the quality of the antibody, drug-linker, or other reagents can affect the conjugation efficiency.
-
Process Parameter Fluctuations: Minor changes in temperature, pH, reaction time, or mixing efficiency during the conjugation and purification steps can lead to different DAR profiles.[8]
-
Scale-Up Issues: A process that is consistent at a small scale may not behave the same way at a larger manufacturing scale due to differences in equipment and reaction kinetics.[8]
-
Analytical Method Variability: Inconsistencies in the execution of the analytical method used to measure DAR can also contribute to apparent variability.
Q5: Can the purification process alter the final DAR?
A5: Yes, the purification strategy is critical for isolating ADCs with the desired DAR profile and removing unconjugated antibodies and free drug.[3] Different chromatography techniques, such as HIC, can be used to separate ADC species based on their DAR. The choice of purification method and the optimization of parameters like elution gradients can enrich certain DAR species, thereby influencing the final average DAR and distribution of the product.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. pharmacompass.com [pharmacompass.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
quenching unreacted maleimide groups in SMCC reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and related crosslinkers. This guide focuses on the critical step of quenching unreacted maleimide (B117702) groups to ensure the stability and purity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups in an SMCC reaction?
A1: Quenching is a critical step to terminate the conjugation reaction and prevent unwanted side reactions.[1][2] Unreacted maleimide groups are highly reactive towards free sulfhydryl groups. If not quenched, these groups can lead to:
-
Batch-to-batch inconsistency: Continued reaction after the desired time point can lead to variations in the final product.
-
Formation of undesired conjugates: Unreacted maleimides on a protein can react with sulfhydryl groups on other proteins or molecules in the sample, leading to aggregation or unwanted crosslinking.
-
Instability of the final conjugate: The presence of unreacted maleimides can compromise the long-term stability of the conjugate.
Q2: What are the most common reagents used to quench unreacted maleimide groups?
A2: The most common quenching agents are small molecules containing a free sulfhydryl (thiol) group. These include:
These reagents react with the maleimide group, effectively capping it and rendering it unreactive.[1]
Q3: When should the quenching agent be added to the reaction?
A3: The quenching agent should be added after the desired conjugation reaction time has elapsed. This ensures that the primary reaction between your molecules of interest has proceeded to completion before terminating the reaction.
Q4: Can the quenching agent affect the stability or activity of my final conjugate?
A4: Yes, it is possible. While quenching is necessary, the choice and concentration of the quenching agent can have an impact. For example, DTT is a strong reducing agent and could potentially reduce disulfide bonds within your protein, which might affect its structure and function.[3] It is crucial to use the appropriate concentration and to remove the excess quenching agent after the reaction is complete.
Q5: How do I remove the quenching agent and other small molecules after the reaction is complete?
A5: After quenching, it is important to purify the conjugate to remove the excess quenching agent, unreacted crosslinker, and any byproducts. Common methods for purification include:
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low conjugation efficiency before quenching | Hydrolysis of the maleimide group: Maleimide groups can hydrolyze in aqueous solutions, especially at pH values above 7.5.[4][5] | Ensure the reaction pH is maintained between 6.5 and 7.5 for optimal maleimide-thiol coupling.[4][5][6] Prepare maleimide solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2] |
| Suboptimal Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[1] | |
| Incomplete quenching of the reaction | Insufficient amount of quenching agent: The molar amount of the quenching agent may not be enough to react with all the unreacted maleimide groups. | Increase the molar excess of the quenching agent. A common starting point is a 10-20 fold molar excess of the quenching agent over the initial maleimide concentration. |
| Degraded quenching agent: Thiol-containing reagents can oxidize over time, reducing their reactivity. | Always use freshly prepared solutions of quenching agents. | |
| Precipitation of the conjugate after adding the quenching agent | High concentration of the quenching agent: A very high concentration of the quenching agent might alter the buffer conditions, leading to protein precipitation. | Optimize the concentration of the quenching agent. Start with a lower molar excess and empirically determine the optimal concentration for your specific conjugate. |
| Incompatibility of the quenching agent with the protein: Some proteins may be sensitive to certain quenching agents. | If precipitation occurs with one quenching agent (e.g., DTT), try a milder one like L-cysteine. | |
| Loss of biological activity of the final conjugate | Reduction of disulfide bonds: Strong reducing agents like DTT can reduce essential disulfide bonds in the protein, leading to a loss of activity.[3] | Use a milder quenching agent like L-cysteine. If DTT must be used, carefully control its concentration and the incubation time. |
| Residual quenching agent: Incomplete removal of the quenching agent can interfere with downstream applications or affect the long-term stability of the conjugate. | Ensure thorough removal of the quenching agent using appropriate purification methods like size-exclusion chromatography or dialysis.[1] | |
| Instability of the purified conjugate (deconjugation) | Retro-Michael reaction: The thioether bond formed between the maleimide and the thiol is not completely stable and can undergo a retro-Michael reaction, leading to deconjugation.[1] | To increase stability, the succinimide (B58015) ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period. The resulting ring-opened product is more stable.[1] |
Data Presentation
Table 1: Common Quenching Agents for Unreacted Maleimides
| Quenching Agent | Typical Molar Excess (over Maleimide) | Typical Incubation Time | Key Considerations |
| L-cysteine | 10-20 fold | 15-30 minutes at room temperature | Generally considered a mild quenching agent. |
| 2-Mercaptoethanol (BME) | 10-20 fold | 15-30 minutes at room temperature | Effective, but has a strong odor and should be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-100 fold | 15-30 minutes at room temperature | A strong reducing agent that can potentially reduce protein disulfide bonds.[3] Must be thoroughly removed after quenching. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide Groups
-
Perform the Conjugation Reaction: Follow your standard protocol for the SMCC conjugation reaction.
-
Prepare the Quenching Solution: Immediately before use, prepare a fresh solution of the chosen quenching agent (e.g., a 100 mM stock solution of L-cysteine in a compatible buffer).
-
Add the Quenching Agent: Add the quenching agent to the reaction mixture to achieve the desired final molar excess (e.g., a 10 to 20-fold molar excess over the initial amount of the maleimide reagent).
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Proceed immediately with the purification of your conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or a desalting column to remove the excess quenching agent and other reaction byproducts.[1]
Protocol 2: Quantification of Unreacted Maleimide Groups (Indirect Method)
This protocol allows for the indirect quantification of unreacted maleimide groups by first reacting them with an excess of a known thiol and then measuring the remaining unreacted thiol.
-
React with Excess Thiol: To a sample of your reaction mixture (before quenching), add a known, excess amount of a thiol-containing compound (e.g., glutathione).
-
Measure Remaining Thiol: Use a reagent like 4,4'-dithiodipyridine (DTDP) or Ellman's reagent (DTNB) to quantify the amount of unreacted thiol remaining in the solution.[6] The absorbance of the resulting colored product is proportional to the amount of unreacted thiol.
-
Calculate Unreacted Maleimide: The amount of unreacted maleimide in your original sample can be calculated by subtracting the amount of remaining thiol from the initial amount of thiol added.[6]
Visualizations
Caption: Experimental workflow for a typical two-step SMCC conjugation followed by quenching and purification.
Caption: Troubleshooting logic for common issues encountered during the quenching of unreacted maleimide groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
impact of antibody reduction on DM4-SMCC conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM4-SMCC conjugation to reduced antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a DM4 ADC?
An optimal drug-to-antibody ratio (DAR) for maytansinoid ADCs, including those with a DM4 payload, is generally considered to be in the range of 3 to 4. While higher DARs can increase potency in laboratory settings, they are often associated with faster clearance from the body, increased accumulation in the liver, and a narrower therapeutic window in preclinical studies.[1] Conversely, a low DAR may not provide sufficient anti-tumor effectiveness.[1] Therefore, a DAR of 3-4 is often a good starting point for optimization.[1]
Q2: What are the critical factors influencing the reduction of interchain disulfide bonds in an antibody?
The efficiency of antibody reduction is primarily influenced by three key factors:
-
Reducing Agent Concentration: The concentration of the reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), directly impacts the number of disulfide bonds that are cleaved.[2][3]
-
Temperature: Higher temperatures generally lead to an increase in the number of reduced disulfide bonds.[2]
-
Incubation Time: The duration of the reduction reaction also affects the extent of disulfide bond cleavage.[2]
Q3: What is the optimal pH for the maleimide (B117702) conjugation reaction with SMCC?
The maleimide group of the SMCC linker specifically reacts with sulfhydryl groups to form a stable thioether bond within a pH range of 6.5 to 7.5.[4] Operating outside this window can lead to undesirable side reactions. For instance, at a pH above 8.5, the maleimide group is more likely to react with primary amines, and the rate of maleimide hydrolysis increases.[4]
Q4: How can I confirm that my antibody has been successfully reduced before proceeding with conjugation?
To verify the presence of free sulfhydryl (-SH) groups after the reduction step, you can use Ellman's reagent (DTNB). This assay provides a quantitative measurement of the number of free thiols per antibody, confirming the effectiveness of the reduction before you proceed with the conjugation.[4]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common issue in ADC development. The following table outlines potential causes and recommended troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time.[4] Verify the number of free thiols per antibody using Ellman's assay before conjugation.[4] |
| Insufficient Molar Excess of this compound | Increase the molar ratio of the this compound linker to the antibody. Empirical testing is often required to determine the optimal ratio for your specific antibody and desired DAR.[4] |
| Hydrolysis of Maleimide Group | Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5.[4] Prepare the this compound solution immediately before use. |
| Presence of Trisulfide Bonds | The presence of trisulfide bonds in the antibody can react with the reducing agent (like TCEP), making less of it available to reduce the disulfide bonds. This can lead to fewer available thiols for conjugation and a lower DAR. It is important to monitor and control the level of trisulfide bonds during ADC process development.[5] |
Issue 2: High Levels of Aggregation in the Final ADC Product
Aggregation of ADCs can be a significant problem, often stemming from the increased hydrophobicity of the drug-linker conjugate.[4]
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[4] Aim for a lower to intermediate DAR (e.g., 2-4) to reduce hydrophobicity-related issues.[1] |
| Hydrophobic Nature of the SMCC Linker | The cyclohexyl group in the SMCC linker contributes to its hydrophobicity, which can lead to aggregation.[4] Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) group.[6] |
| Improper Buffer Conditions | The choice of buffer and the presence of excipients can influence ADC stability and aggregation.[4] Ensure the pH of the reaction buffer is not near the antibody's isoelectric point.[6] Perform buffer screening to find the optimal pH and salt concentration for stability.[6] |
| Over-reduction of the Antibody | Extensive reduction can lead to antibody unfolding and subsequent aggregation.[4] Carefully control the reduction conditions (reductant concentration, temperature, and time). |
| Presence of Organic Co-solvents | While often necessary to dissolve the drug-linker, organic solvents like DMSO can destabilize the antibody. Use the minimum amount of co-solvent required and consider a stepwise addition to the antibody solution.[6] |
Quantitative Data
Table 1: Effect of DTT Concentration on Antibody Reduction
This table summarizes the effect of different DTT concentrations on the number of free thiols generated per antibody when incubated at 37°C for 30 minutes.
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
Data adapted from a study on the evaluation of factors influencing antibody reduction.[2][3]
Table 2: Effect of Temperature on Antibody Reduction
This table shows the impact of different incubation temperatures on the number of free thiols generated per antibody.
| Temperature (°C) | Approximate Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
Data adapted from a study on the evaluation of factors influencing antibody reduction.[2]
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds using DTT.
-
Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. Degas the buffer to remove dissolved oxygen.[4]
-
Antibody Preparation: Dialyze or desalt the antibody into the reaction buffer to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.[4]
-
Reduction Reaction: Add the desired concentration of DTT to the antibody solution. Incubate at 37°C for 30 minutes.[7] The optimal DTT concentration will depend on the desired number of free thiols (see Table 1).
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed reaction buffer (pH 6.5-7.5).[4] This step is crucial to prevent interference with the subsequent conjugation reaction.[4]
Protocol 2: this compound Conjugation to Reduced Antibody
This protocol outlines the conjugation of the this compound drug-linker to the reduced antibody.
-
This compound Preparation: Dissolve the this compound in an organic solvent like DMSO to prepare a stock solution.[4] Immediately before use, dilute the stock solution into the reaction buffer.[4]
-
Conjugation Reaction: Add the this compound solution to the reduced antibody solution. The molar ratio of this compound to antibody will need to be optimized to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or at 4°C for 2 hours. Protect the reaction from light.[4]
-
Quenching: To stop the reaction, add a thiol-containing reagent like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.[4]
-
Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug-linker and other reaction components.
Visualizations
Caption: Experimental workflow for ADC preparation and evaluation.
Caption: Decision-making flowchart for low DAR troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing SMCC Conjugation Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction time and temperature for SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugation reactions. Find troubleshooting advice and answers to frequently asked questions to overcome common challenges in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for SMCC conjugation?
The optimal conditions for SMCC conjugation are a balance between reaction efficiency and protein stability. The reaction is typically performed in two steps, each with its own considerations.
-
Step 1: Amine Reaction (NHS Ester) : This step involves the reaction of the NHS ester of SMCC with primary amines on the first protein. A common recommendation is to incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][2]
-
Step 2: Sulfhydryl Reaction (Maleimide) : After removal of excess SMCC, the maleimide-activated protein is reacted with a sulfhydryl-containing molecule. This reaction is also typically carried out for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][2][3]
While the reaction rate is not highly sensitive to temperature, performing the reaction at 4°C for a longer duration can be beneficial for temperature-sensitive proteins to prevent aggregation or degradation.[4][5]
Q2: What are the ideal pH and buffer conditions for the two reaction steps?
The pH and buffer composition are critical for a successful conjugation.
-
Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines at a pH range of 7.0-9.0.[6][7] However, to balance reactivity and the stability of the maleimide (B117702) group, a pH range of 7.2-7.5 is generally recommended for the overall two-step process.[6]
-
Sulfhydryl Reaction (Maleimide) : The maleimide group reacts with sulfhydryl groups in a pH range of 6.5-7.5.[6][7][8] At pH 7, the maleimide group is about 1,000 times more reactive towards a sulfhydryl than an amine.[5]
Crucially, buffers must be free of extraneous primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT), as these will compete with the target molecules. [1][6] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly used buffer.[1][6] The addition of 1-5 mM EDTA can help prevent the formation of disulfide bonds.[1][6]
Q3: How does the molar ratio of SMCC to protein affect the conjugation?
Generally, a 10- to 50-fold molar excess of SMCC over the amine-containing protein is recommended to achieve sufficient maleimide activation.[6][7] However, the optimal ratio is dependent on the protein concentration:
-
For protein samples <1 mg/mL: Use a 40- to 80-fold molar excess.[2][6]
-
For protein samples of 1–4 mg/mL: Use a 20-fold molar excess.[2][6]
-
For protein samples of 5–10 mg/mL: Use a 5- to 10-fold molar excess.[2][6]
It is important to perform empirical testing to determine the optimal activation levels for your specific application.[6][7]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency or Low Final Yield
Low yield is a common issue that can arise from several factors in the two-step conjugation process.[1]
| Potential Cause | Troubleshooting Action |
| Inactive SMCC due to hydrolysis | Use fresh SMCC and ensure it is stored under desiccated conditions at -20°C.[4][5] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5][9] |
| Presence of primary amines or sulfhydryls in the buffer | Perform buffer exchange of the protein into an appropriate amine- and sulfhydryl-free buffer like PBS.[1][9] |
| Insufficient molar excess of SMCC | Increase the molar ratio of SMCC to the protein, particularly for dilute protein solutions.[9] |
| Inactive amine or sulfhydryl groups on proteins | Ensure the primary amines on the first protein are accessible.[1] For the second protein, confirm the presence of free, reduced sulfhydryl groups.[1] If necessary, reduce disulfide bonds with an agent like TCEP.[5][6] |
| Hydrolysis of the maleimide group | Maintain the pH for the maleimide reaction between 6.5 and 7.5.[9][10] The cyclohexane (B81311) ring in SMCC provides stability to the maleimide group, reducing its hydrolysis rate.[2][6] |
Issue 2: Protein Aggregation or Precipitation
Protein aggregation can occur during or after the conjugation reaction.
| Potential Cause | Troubleshooting Action |
| High degree of labeling | Excessive modification of the protein surface with the hydrophobic SMCC crosslinker can lead to aggregation. Reduce the molar excess of SMCC used.[5] |
| Inappropriate buffer conditions | Ensure the buffer pH is not close to the isoelectric point (pI) of the protein. Maintain an appropriate ionic strength to aid solubility.[5] |
| High concentration of organic solvent | If using the non-water-soluble SMCC, ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10%.[6][7] Alternatively, consider using the water-soluble analog, Sulfo-SMCC.[6] |
| Temperature stress | For temperature-sensitive proteins, conduct the reaction at 4°C for a longer duration.[5] |
Data Summary
Recommended Reaction Conditions
| Parameter | Step 1: Amine Activation (NHS Ester) | Step 2: Sulfhydryl Conjugation (Maleimide) |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30-60 minutes (RT) or 2-4 hours (4°C) | 30-60 minutes (RT) or 2-4 hours (4°C) |
| pH Range | 7.0 - 9.0 (Optimal: 7.2 - 7.5) | 6.5 - 7.5 |
Molar Excess of SMCC Based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of SMCC |
| < 1 mg/mL | 40- to 80-fold |
| 1 - 4 mg/mL | 20-fold |
| 5 - 10 mg/mL | 5- to 10-fold |
Experimental Protocols
Protocol: Two-Step SMCC Conjugation
This protocol provides a general guideline and may require optimization for specific applications.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC Crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)[9]
-
Desalting columns
Step 1: Activation of Amine-Containing Protein (Protein-NH₂)
-
Prepare the Amine-Containing Protein : Dissolve the Protein-NH₂ in the conjugation buffer at a known concentration (e.g., 1-10 mg/mL).[1] If the protein solution contains interfering substances, perform a buffer exchange.
-
Prepare the SMCC Solution : Allow the vial of SMCC to equilibrate to room temperature before opening.[9] Immediately before use, dissolve the required amount of SMCC in DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Reaction of Protein-NH₂ with SMCC : Add the calculated amount of SMCC stock solution to the Protein-NH₂ solution to achieve the desired molar excess. Mix gently and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][2]
-
Remove Excess SMCC : After the incubation, it is crucial to remove the excess, unreacted SMCC to prevent unwanted side reactions. Use a desalting column equilibrated with the conjugation buffer for this purpose.[1][4]
Step 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule-SH)
-
Prepare the Sulfhydryl-Containing Molecule : Ensure the Molecule-SH is in a compatible buffer and has free, reduced sulfhydryl groups. If necessary, reduce disulfide bonds using an appropriate reducing agent and subsequently remove the reducing agent.
-
Conjugation Reaction : Immediately add the desalted maleimide-activated protein from Step 1 to the Molecule-SH solution. The molar ratio should be optimized for the desired final product. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][2]
-
Quenching the Reaction (Optional) : To stop the reaction, a quenching agent such as L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any unreacted maleimide groups.[3]
Visualizing the Process
References
- 1. benchchem.com [benchchem.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. proteochem.com [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for DM4 Antibody-Drug Conjugates
For Immediate Publication
[CITY, STATE] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The strategic design of these complex biotherapeutics, particularly the choice of linker technology, is paramount to their success. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent cytotoxic agent DM4, a maytansinoid tubulin inhibitor. This analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the oncology field.
The linker in an ADC is a critical component that connects a monoclonal antibody to a cytotoxic payload, such as DM4. Its primary role is to ensure the ADC remains stable in circulation, only to release the payload upon reaching the target tumor cells. The two main classes of linkers, cleavable and non-cleavable, employ distinct mechanisms of action that significantly influence the ADC's efficacy, safety profile, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Linkers
Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. These linkers utilize triggers such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels) to release the DM4 payload.[1] In contrast, non-cleavable linkers form a stable bond that is resistant to such environmental triggers. The release of the DM4 payload from a non-cleavable linker is dependent on the complete lysosomal degradation of the antibody component of the ADC.[2]
The distinct release mechanisms of cleavable and non-cleavable linkers have profound implications for the ADC's therapeutic activity. One of the most significant differences is the potential for a "bystander effect" with cleavable linkers.[1] Once released, the membrane-permeable DM4 can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3] Conversely, the payload released from a non-cleavable linker is typically a charged amino acid-linker-payload complex, which is unable to cross the cell membrane, thus limiting its activity to the targeted cell.[4]
Performance Under Scrutiny: A Data-Driven Comparison
The choice between a cleavable and a non-cleavable linker for a DM4 ADC involves a trade-off between potency, stability, and toxicity. The following tables summarize key performance data from comparative studies.
| In Vitro Cytotoxicity (IC50) | |
| Linker Type | Representative IC50 (ng/mL) |
| Cleavable (e.g., SPDB-DM4) | 10 - 100 |
| Non-cleavable (e.g., SMCC-DM1/DM4) | 50 - 200 |
| Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions. |
| In Vivo Efficacy in Xenograft Models | |
| Linker Type | Outcome |
| Cleavable (e.g., SPDB-DM4) | Often demonstrates superior tumor growth inhibition, particularly in heterogeneous tumors.[5][6] |
| Non-cleavable (e.g., SMCC-DM1/DM4) | Can be highly effective, especially in tumors with high and uniform antigen expression.[5] |
| Plasma Stability | |
| Linker Type | General Characteristics |
| Cleavable (e.g., SPDB-DM4) | Generally less stable in circulation compared to non-cleavable linkers, with a higher potential for premature payload release.[7] |
| Non-cleavable (e.g., SMCC-DM1/DM4) | Exhibits higher plasma stability, leading to a more favorable pharmacokinetic profile and potentially lower off-target toxicity.[2][8] |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of DM4, the differential processing of cleavable and non-cleavable ADCs, and a typical experimental workflow for evaluating ADC performance.
References
- 1. agilent.com [agilent.com]
- 2. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of DM4-SMCc Antibody-Drug Conjugates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid DM4 payload conjugated via a non-cleavable SMCC linker across various cancer cell lines. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation and development of next-generation targeted cancer therapies.
Antibody-Drug Conjugates are a promising class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The selection of the cytotoxic payload and the linker technology is critical to the success of an ADC. DM4, a potent microtubule-disrupting agent, and the stable, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCc) linker represent a key combination in ADC design. This guide focuses on the efficacy of ADCs constructed with this specific payload-linker combination in different cancer contexts.
Mechanism of Action of DM4-SMCc ADCs
This compound ADCs exert their cytotoxic effect through a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the DM4 payload attached to the linker and an amino acid residue (lysine-SMCC-DM4).[1] The charged nature of this catabolite can lead to its retention within the lysosome in some cell lines.[2] Once in the cytoplasm, DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]
Comparative In Vitro Efficacy of DM4-Based ADCs
The following table summarizes the in vitro cytotoxicity (IC50 values) of various ADCs utilizing the DM4 payload in different cancer cell lines. It is important to note that the data presented is compiled from multiple studies employing different monoclonal antibodies and, in some cases, different linkers. Therefore, this table should be interpreted as a general guide to the sensitivity of these cell lines to DM4-based ADCs rather than a direct head-to-head comparison of a single this compound ADC.
| Cancer Type | Cell Line | Target Antigen | Linker | IC50 (ng/mL) | Reference |
| Breast Cancer | HCC1954 | HER2 | Thioether | <173 | [5] |
| BT-474 | HER2 | Thioether | ~13-43 | [5] | |
| MDA-MB-453 | HER2 | Thioether | ~25-80 (High DAR) | [5] | |
| Lung Cancer | H1975-CEACAM5 | CEACAM5 | SPDB | ~1-10 | [6] |
| H2009-CEACAM5 | CEACAM5 | SPDB | ~1-10 | [6] | |
| Ovarian Cancer | OVCAR-3 | Mesothelin | Not Specified | Data Not Available | [7] |
| NCI/ADR-RES | Mesothelin | Not Specified | Data Not Available | [7] | |
| Pancreatic Cancer | MIA PaCa-2 | Mesothelin | Not Specified | Sensitized to ADC | [8] |
| Capan-1 | MUC1 | SPDB | Dose-dependent reduction in vivo | [8] | |
| Colon Cancer | COLO 205 | EpCAM | sulfo-SPDB | Cytotoxic | [2] |
| HCT-15 (MDR) | EpCAM | sulfo-SPDB | Cytotoxic | [2] |
Disclaimer: The IC50 values are dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and assay conditions used in each study. The data above is intended to provide a relative sense of efficacy and is not a direct comparison.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The determination of an ADC's cytotoxic potency is a critical step in its preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
This protocol outlines a standard procedure for determining the in vitro cytotoxicity of a this compound ADC.[7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
This compound ADC and control antibody/ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and relevant controls (e.g., unconjugated antibody, isotype control ADC) in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate, often overnight at 37°C or for a shorter period on a shaker, to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discussion and Future Directions
The available data, though not from a single comparative study, suggests that DM4-based ADCs exhibit potent cytotoxic activity against a range of cancer cell lines. The efficacy is generally dependent on the expression level of the target antigen on the cancer cell surface. The use of a non-cleavable SMCc linker is intended to enhance the stability of the ADC in circulation, potentially reducing off-target toxicity and improving the therapeutic window.
The lack of a standardized, publicly available dataset directly comparing the efficacy of a single this compound ADC across a broad panel of cancer cell lines highlights a significant gap in the preclinical ADC literature. Such studies are crucial for understanding the intrinsic sensitivity of different tumor types to this particular payload-linker combination and would greatly aid in the selection of indications for clinical development.
Future research should focus on conducting comprehensive in vitro screening of this compound ADCs against diverse cancer cell line panels representing various tumor types and subtypes. These studies should also include comparisons with other common payload-linker technologies to establish a clear benchmark for the performance of this compound. Furthermore, correlating in vitro cytotoxicity with the expression levels of the target antigen and biomarkers of drug resistance will provide invaluable insights for patient selection strategies in future clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bystander Effect of DM4-SMCC Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibody-drug conjugates (ADCs) is critical for designing effective cancer therapies. A key attribute influencing an ADC's efficacy, particularly in heterogeneous tumors, is the "bystander effect." This guide provides an objective comparison of the bystander effect mediated by ADCs utilizing the DM4 maytansinoid payload conjugated via a non-cleavable SMCC linker, supported by experimental frameworks.
The bystander effect is the capacity of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is vital for overcoming tumor heterogeneity, where antigen expression can be inconsistent across the cancer cell population.[] The effect hinges on the ADC releasing its cytotoxic payload, which must then diffuse across cell membranes to affect neighboring cells.[]
Mechanism of Action: DM4-SMCC ADCs
ADCs using the this compound construct consist of three components: a monoclonal antibody for targeting, the potent microtubule-inhibiting payload DM4, and the thioether-based, non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[3][4]
The mechanism proceeds as follows:
-
The ADC binds to a specific antigen on the surface of a tumor cell.
-
The ADC-antigen complex is internalized, typically via endocytosis.[5]
-
The complex is trafficked to the lysosome.
-
Within the lysosome, the antibody component is completely degraded by proteases.
-
Because the SMCC linker is non-cleavable, the payload is released as a complex, typically lysine-SMCC-DM4, where a lysine (B10760008) residue from the antibody remains attached to the linker-payload.[6][7]
This final step is critical for the bystander effect. The released lysine-SMCC-DM4 metabolite is charged and hydrophilic, which severely limits its ability to diffuse across the cell membrane and affect neighboring cells.[6] Therefore, the cytotoxic activity of this compound ADCs is largely confined to the antigen-positive cells that internalize the conjugate.
Comparison with ADCs Featuring Cleavable Linkers
The potential for a bystander effect is primarily determined by the linker and the membrane permeability of the released payload.[8] ADCs designed to induce a strong bystander effect typically employ cleavable linkers (e.g., valine-citrulline or disulfide linkers) and payloads that are membrane-permeable when freed from the antibody.[9] A comparison highlights the fundamental differences:
| Feature | This compound ADC (Non-Cleavable) | Alternative ADC (e.g., vc-MMAE, SPDB-DM4) |
| Linker Type | Non-cleavable (e.g., SMCC) | Cleavable (e.g., Valine-Citrulline, SPDB)[9] |
| Payload | DM4 (Maytansinoid) | MMAE (Auristatin), DM4 (Maytansinoid)[9][10] |
| Released Metabolite | Charged/Bulky (e.g., Lysine-SMCC-DM4)[7] | Neutral/Permeable (e.g., MMAE, S-methyl-DM4)[7][10] |
| Membrane Permeability | Low | High[6] |
| Expected Bystander Effect | Minimal to None | Potent[9] |
Signaling Pathway of DM4-Induced Cell Death
Once released inside the target cell, the DM4 payload from any ADC construct exerts its cytotoxic effect by disrupting the microtubule network. This interference arrests the cell cycle, ultimately leading to apoptosis.
Caption: Mechanism of this compound ADC action and its limited bystander potential.
Experimental Protocols for Evaluating the Bystander Effect
To quantitatively assess and compare the bystander effect of different ADCs, standardized in vitro and in vivo assays are essential.
In Vitro Co-Culture Bystander Assay
This assay is a primary method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[11]
Methodology:
-
Cell Line Selection: An antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line sensitive to the payload (e.g., HER2-negative MCF7) are chosen.[12] The Ag- cell line is typically engineered to express a fluorescent protein like GFP for easy identification and quantification via flow cytometry or live-cell imaging.[11][13]
-
Co-Culture Setup: Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
ADC Treatment: The co-culture is treated with the ADC (e.g., this compound ADC vs. a cleavable linker ADC) at various concentrations for a set duration (e.g., 72-120 hours).[14] A notable lag time may occur before significant bystander killing is observed.[1]
-
Data Analysis: The viability of the Ag- (GFP-positive) cell population is measured. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC), indicates a bystander effect.[13]
In Vitro Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from target cells into the surrounding environment.[12]
Methodology:
-
Prepare Conditioned Medium: The Ag+ cell line is treated with the ADC for a defined period (e.g., 72 hours). The cell culture supernatant (conditioned medium) is then collected.
-
Treat Bystander Cells: The conditioned medium is transferred to a culture of Ag- cells.
-
Assess Viability: The viability of the Ag- cells is measured after a suitable incubation period. Cell death in this group suggests that a membrane-permeable cytotoxic agent was released from the Ag+ cells.[14]
In Vivo Admixed Xenograft Model
This model evaluates the bystander effect in a more complex biological system.
Methodology:
-
Model Establishment: Immunodeficient mice are subcutaneously co-implanted with a mixture of Ag+ and Ag- tumor cells to establish heterogeneous tumors.[11] The Ag- cells may be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.[15][16]
-
ADC Administration: Once tumors are established, mice are treated with the ADC.
-
Tumor Growth Monitoring: Tumor volume is measured over time. The contribution of each cell population to the tumor can be monitored via imaging (for luciferase-tagged cells) or by post-study analysis of the tumor composition.
-
Analysis: A significant reduction in the overall tumor volume, including the Ag- cell population, beyond what would be expected from only killing Ag+ cells, provides strong evidence of an in vivo bystander effect.[17]
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Conclusion
The evaluation of a this compound ADC reveals a design optimized for targeted cell killing with minimal bystander effect. The use of a non-cleavable SMCC linker results in the release of a charged payload metabolite within the target cell, which cannot efficiently permeate the cell membrane to kill neighboring antigen-negative cells. This stands in stark contrast to ADCs employing cleavable linkers and permeable payloads, which are specifically designed to maximize the bystander effect and enhance efficacy in heterogeneous tumors. The choice between these designs is a critical strategic decision in ADC development, balancing potent targeted activity against the broader, yet potentially less specific, killing afforded by the bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Evolution of the Systems Pharmacokinetics-Pharmacodynamics Model for Antibody-Drug Conjugates to Characterize Tumor Heterogeneity and In Vivo Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Plasma Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[2][3]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[3]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[3]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[3]
-
-
Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[4] They generally exhibit higher plasma stability.[4][5]
Quantitative Comparison of ADC Linker Plasma Stability
The following table summarizes quantitative data from various studies comparing the in vivo and in vitro plasma stability of different ADC linkers. It is important to note that experimental conditions such as the animal model, specific ADC construct, and analytical methods can vary between studies, warranting cautious interpretation when making direct comparisons.
| Linker Type | Specific Linker | ADC Model | Species/Matrix | Key Stability Findings | Reference(s) |
| Cleavable | |||||
| pH-Sensitive | Hydrazone | Generic | Human and Mouse Plasma | t½ ≈ 2 days | [5] |
| pH-Sensitive | Carbonate | Sacituzumab govitecan | Human Plasma | t½ ≈ 36 hours | [5] |
| pH-Sensitive | Silyl Ether-MMAE | Generic | Human Plasma | t½ > 7 days | [5] |
| Enzyme-Sensitive | Valine-Citrulline (vc) | anti-HER2-MMAF | Mouse Plasma | >95% payload loss after 14 days | [6] |
| Enzyme-Sensitive | Serine-Valine-Citrulline (svc) | anti-HER2-MMAF | Mouse Plasma | ~70% payload loss after 14 days | [6] |
| Enzyme-Sensitive | Glutamic acid-Valine-Citrulline (EVCit) | anti-HER2-MMAF | Mouse and Human Plasma | Almost no linker cleavage after 14 days (mouse) and 28 days (human) | [6] |
| Enzyme-Sensitive | Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | t½ ≈ 9.9 days | [5] |
| Enzyme-Sensitive | Sulfatase-cleavable | Generic | Mouse Plasma | High stability (> 7 days) | [5] |
| Disulfide | Cys-linked disulfide | anti-CD22-DM1 | in vivo | >50% of drug remained attached after 7 days | [5] |
| Non-cleavable | |||||
| Thioether | SMCC | Trastuzumab-DM1 | Mouse | t½ ≈ 10.4 days | [5] |
| Thioether | MCC | Trastuzumab emtansine (T-DM1) | Rat Plasma | 36.97% of conjugated drug remaining after 3 days | [7] |
| Thioether | MPEO-DM1 | anti-CD22 | in vivo | Completely stable | [8] |
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of ADC plasma stability is crucial for preclinical development. The two most common methods are ELISA-based quantification of intact ADC and LC-MS-based quantification of free payload or drug-to-antibody ratio (DAR).
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-conjugated drug over time in plasma samples.[3]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[3]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[3]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[3]
-
Blocking: Add a blocking buffer to prevent non-specific binding.[3]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[3]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.[3]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will produce a detectable signal.[3]
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample.[3]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[3]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[3]
-
Sample Preparation:
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system for separation and quantification of the free payload.
Visualizing Experimental Workflows and Linker Cleavage
Diagrams generated using Graphviz can help to visualize complex workflows and relationships.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of DM4-SMCC Antibody-Drug Conjugates: A Comparative Analysis
The in vivo efficacy of an antibody-drug conjugate (ADC) is a critical determinant of its potential as a therapeutic agent. This guide provides a comparative analysis of ADCs utilizing the maytansinoid derivative DM4 as the cytotoxic payload, conjugated via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The performance of DM4-SMCC ADCs is evaluated against other ADC constructs with different payloads and linker technologies, supported by preclinical experimental data.
Comparative In Vivo Performance of Tubulin-Inhibitor ADCs
Tubulin inhibitors are a prominent class of payloads used in ADC development. Preclinical studies in xenograft models provide a basis for comparing the anti-tumor activity of different tubulin-inhibitor ADCs. In a study involving a B7H4-expressing MDA-MB-468 triple-negative breast cancer xenograft model, a single dose of B7H4-targeted ADCs conjugated to monomethyl auristatin E (MMAE), DM1, or DM4 demonstrated a comparable and significant reduction in tumor volume relative to vehicle or unconjugated antibody controls.[1] This suggests that, in this specific model, the choice between these three potent tubulin inhibitors did not result in a dramatic difference in overall anti-tumor efficacy.
| ADC Target | Payload | Linker Type | Xenograft Model | Outcome |
| B7H4 | MMAE | Not Specified | MDA-MB-468 | Significant tumor volume reduction |
| B7H4 | DM1 | Not Specified | MDA-MB-468 | Significant tumor volume reduction |
| B7H4 | DM4 | Not Specified | MDA-MB-468 | Significant tumor volume reduction |
The Influence of the Linker on Maytansinoid ADC Efficacy
The linker connecting the antibody to the cytotoxic payload plays a pivotal role in the overall performance of an ADC. The choice between a cleavable and a non-cleavable linker can significantly impact the mechanism of payload release, bystander killing effect, and ultimately, the therapeutic window.
A study comparing a disulfide-linked anti-CanAg antibody-DM4 conjugate (huC242-SPDB-DM4) with an uncleavable thioether-linked anti-CanAg antibody-DM1 conjugate (huC242-SMCC-DM1) in a CanAg-positive tumor xenograft model revealed important differences in their in vivo processing and efficacy.[2] While the uncleavable conjugate led to a higher concentration of the lysine-linker-payload metabolite within the tumor, the cleavable conjugate released lipophilic metabolites (DM4 and S-methyl-DM4) that were found to be significantly more cytotoxic.[2] This enhanced cytotoxicity of the released payload from the disulfide-linked ADC provides a potential explanation for the superior in vivo efficacy often observed with this type of linker in preclinical models.[2]
Conversely, preclinical studies with trastuzumab-maytansinoid conjugates have shown that the uncleavable SMCC linker was better tolerated than a cleavable SPP linker, highlighting the trade-offs between linker stability, payload release, and toxicity.[3]
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of ADCs in a xenograft model is outlined below. Specific parameters such as cell line, animal strain, and dosing regimen will vary depending on the study.
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation: Human tumor cells (e.g., MDA-MB-468, CanAg-positive cells) are cultured under standard conditions. A specific number of cells are then implanted, typically subcutaneously, into immunocompromised mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size. The animals are then randomized into treatment and control groups.
-
ADC Administration: The ADC, unconjugated antibody, or vehicle control is administered to the mice, usually via intravenous injection. The dosage and frequency of administration are key variables in the study design.
-
Monitoring: Tumor volume and the body weight of the animals are monitored regularly throughout the study. Tumor volume is often calculated using the formula: (length x width^2)/2.
-
Endpoint: The study concludes when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Visualizing Experimental and Biological Processes
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Caption: A generalized workflow for conducting in vivo ADC efficacy studies.
Caption: The general mechanism of action for an antibody-drug conjugate.
References
Validating DM4-SMCC ADC Binding Affinity and Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the DM4-SMCC linker-payload system against other common alternatives. We will delve into the critical aspects of binding affinity and specificity, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation targeted cancer therapeutics.
Understanding the this compound ADC Platform
An Antibody-Drug Conjugate is a tripartite therapeutic designed for targeted chemotherapy. It consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting the two. The this compound system employs:
-
DM4 (Ravtansine): A highly potent maytansinoid payload that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][2]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that covalently attaches the DM4 payload to the antibody. The stability of the SMCC linker is a key feature, as it is designed to remain intact in circulation, minimizing off-target toxicity. The release of the active payload occurs after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.
The efficacy of a this compound ADC is fundamentally dependent on the precise binding of the antibody to its target antigen on the cancer cell surface. This interaction must be both high-affinity, to ensure effective concentration of the ADC at the tumor site, and highly specific, to avoid collateral damage to healthy tissues.
Comparative Performance Data
Validating the performance of a novel ADC requires rigorous comparison against established platforms. Below is a summary of key performance indicators for ADCs, with a focus on comparing maytansinoid (DM4) and auristatin (MMAE) payloads, two of the most utilized cytotoxic agents in ADC development.
Table 1: Comparative Binding Affinity of HER2-Targeted ADCs
| ADC Component | Target | Binding Affinity (EC50/Kd) | Measurement Method | Reference |
| Trastuzumab (Naked mAb) | HER2 | EC50: 0.29 ± 0.01 nM | ELISA | [3] |
| Trastuzumab-Gold ADC | HER2 | EC50: 0.93 ± 0.03 nM | ELISA | [3] |
| High-Affinity Anti-MET ADC | MET | Kd: ~4 nM | Not Specified | |
| Low-Affinity Anti-MET ADC | MET | Kd: ~165 nM | Not Specified |
Note: EC50 (half-maximal effective concentration) in this context refers to the concentration of ADC required to achieve 50% of the maximum binding signal in an ELISA assay. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.
The data illustrates that conjugation of a payload can slightly decrease the binding affinity of the parent antibody. Furthermore, it highlights the principle that antibody engineering can modulate binding affinity, which in turn can impact the therapeutic index of an ADC.
Table 2: Comparative In Vitro Cytotoxicity of ADC Payloads
| Payload | Mechanism of Action | In Vitro Potency (IC50) | Cancer Cell Lines | Reference |
| DM4 | Tubulin Inhibitor | 30 - 60 pM | Sensitive Cell Lines | |
| DM1 | Tubulin Inhibitor | 0.79 - 7.2 nM | Sensitive Cell Lines | |
| MMAE | Tubulin Inhibitor | 70 pM - 3.1 nM | Sensitive Cell Lines | |
| Calicheamicin (B1180863) | DNA Damage | 10 - 60 pM | Sensitive Cell Lines | |
| Deruxtecan | Topoisomerase Inhibitor | 1.7 - 9.0 nM | Sensitive Cell Lines |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
The data indicates that DM4 is among the most potent cytotoxic payloads used in ADC development, with activity in the picomolar range, comparable to other highly potent agents like calicheamicin and certain auristatins.
Experimental Workflows and Protocols
Accurate and reproducible assessment of ADC binding affinity and specificity is paramount. The following sections provide detailed methodologies for key experiments.
Experimental Workflow for ADC Validation
The following diagram illustrates a typical workflow for the validation of a this compound ADC's binding characteristics and cytotoxic potential.
References
- 1. Trastuzumab-DM4 | BroadPharm [broadpharm.com]
- 2. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Narrow Therapeutic Window: A Comparative Guide to the Toxicity Profiles of Maytansinoid-Based ADCs
For researchers, scientists, and drug development professionals, understanding the nuances of toxicity associated with maytansinoid-based antibody-drug conjugates (ADCs) is paramount for advancing safer and more effective cancer therapies. This guide provides an objective comparison of the toxicity profiles of prominent maytansinoid-based ADCs, supported by clinical trial data and detailed experimental methodologies.
Maytansinoids, potent microtubule-inhibiting agents, serve as the cytotoxic payload in several clinically impactful ADCs. By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, the exceptional potency of maytansinoids also presents a significant challenge: a narrow therapeutic window and the potential for off-target toxicities.[2][4] This guide delves into the comparative toxicity profiles of key maytansinoid-based ADCs, focusing on the well-established Trastuzumab emtansine (T-DM1) and the more recently developed Mirvetuximab soravtansine (B3322474), with additional insights into other maytansinoid ADCs.
Comparative Clinical Toxicity Profiles
The toxicity profiles of maytansinoid-based ADCs are largely dictated by the specific maytansinoid derivative (e.g., DM1 vs. DM4), the characteristics of the linker, and the antigen target.[5] While hepatotoxicity is a common concern across the class, other adverse events can differ significantly.[5]
Trastuzumab emtansine (Kadcyla®)
Trastuzumab emtansine (T-DM1) is an ADC composed of the HER2-targeted antibody trastuzumab, a stable non-cleavable thioether linker, and the maytansinoid payload DM1.[6] Its toxicity profile has been extensively characterized in numerous clinical trials. The most frequently reported adverse events include fatigue, nausea, musculoskeletal pain, hemorrhage, thrombocytopenia, headache, and elevated liver transaminases.[1]
A meta-analysis of seven randomized controlled trials involving 5,045 patients revealed that T-DM1 was associated with an increased risk of severe (Grade ≥3) thrombocytopenia, anemia, and elevated liver enzymes (ALT and AST).[7] The EMILIA trial, a pivotal phase 3 study, reported that the most common grade 3 or higher adverse events in patients receiving T-DM1 were thrombocytopenia (12.9%), fatigue (4.6%), and elevated aminotransferases (AST 4.3%, ALT 2.9%).[8]
Mirvetuximab soravtansine (Elahere®)
Mirvetuximab soravtansine is an ADC targeting folate receptor alpha (FRα), utilizing a cleavable linker to deliver the maytansinoid payload DM4.[5] Its toxicity profile is notably distinct from T-DM1, with ocular toxicities being a prominent feature.[5][9]
Pooled analysis of clinical trials involving 464 patients showed that the most common treatment-related adverse events (all grades) were blurred vision (42%), nausea (40%), and diarrhea (33%).[5] Grade 3 or higher events included blurred vision (3%) and keratopathy (3%).[5] The SORAYA study, a single-arm phase 2 trial, reported similar findings, with the most common treatment-related adverse events being blurred vision, keratopathy, and nausea.[10] Importantly, these ocular toxicities are often manageable with supportive care and dose modifications, leading to a low rate of treatment discontinuation due to ocular events.[5][9]
Tabulated Comparison of Adverse Events
The following tables summarize the incidence of common adverse events observed in clinical trials for Trastuzumab emtansine and Mirvetuximab soravtansine, providing a quantitative comparison of their toxicity profiles.
Table 1: Comparison of Common Adverse Events (All Grades) for Trastuzumab emtansine and Mirvetuximab soravtansine
| Adverse Event | Trastuzumab emtansine (T-DM1) | Mirvetuximab soravtansine |
| Incidence (%) | Incidence (%) | |
| Fatigue | High | 31%[5] |
| Nausea | High | 40%[5] |
| Blurred Vision | Low | 42%[5] |
| Diarrhea | 10-23%[1] | 33%[5] |
| Thrombocytopenia | High | 9%[10] |
| Elevated Transaminases | High | Low |
| Keratopathy | Low | 26%[5] |
| Dry Eye | Low | 22%[5] |
Table 2: Comparison of Severe (Grade ≥3) Adverse Events for Trastuzumab emtansine and Mirvetuximab soravtansine
| Adverse Event | Trastuzumab emtansine (T-DM1) | Mirvetuximab soravtansine |
| Incidence (%) | Incidence (%) | |
| Thrombocytopenia | 12.9% | 2% |
| Anemia | Increased risk[7] | 1%[10] |
| Elevated ALT | 2.9% | Low |
| Elevated AST | 4.3%[8] | Low |
| Blurred Vision | Low | 3%[5] |
| Keratopathy | Low | 9% |
| Neutropenia | Low | 2%[10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms of action and the processes for evaluating toxicity, the following diagrams are provided.
Caption: Mechanism of Action of Maytansinoid-Based ADCs.
Caption: General Toxicity Pathway of Maytansinoid-Based ADCs.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the toxicity of maytansinoid-based ADCs. Below are standardized methodologies for key preclinical toxicity evaluations.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of a maytansinoid-based ADC on target antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Culture: Culture antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-231 for HER2) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and a non-binding control ADC. Add the ADC solutions to the cells and incubate for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-96 hours for tubulin inhibitors).[6]
-
Viability Assessment: Utilize a cell viability assay, such as the MTT or a luminescence-based assay (e.g., CellTiter-Glo®), to quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 (half-maximal inhibitory concentration) value for the ADC on both cell lines to assess target-specific cytotoxicity.
In Vivo Toxicity Assessment in Rodent Models
Objective: To evaluate the systemic toxicity and determine the maximum tolerated dose (MTD) of a maytansinoid-based ADC in a relevant animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats). If the antibody component of the ADC does not cross-react with the rodent target, a xenograft model with human tumor cells expressing the target antigen may be more relevant for efficacy, but toxicity can still be assessed.
-
Dose Range Finding Study: Administer single doses of the ADC at escalating concentrations to small groups of animals to identify a dose range that induces toxicity.
-
MTD Study: Administer the ADC (typically via intravenous injection) to groups of animals at doses selected based on the dose-range finding study. A control group should receive the vehicle. The dosing schedule should mimic the intended clinical schedule (e.g., once every three weeks).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at predetermined time points to analyze for hematological parameters (e.g., platelet, neutrophil, and red blood cell counts) and clinical chemistry markers of organ function (e.g., ALT, AST for liver function).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any microscopic changes indicative of toxicity.
-
Data Analysis: Analyze the data to identify dose-limiting toxicities and determine the MTD, defined as the highest dose that does not cause unacceptable toxicity.
Conclusion
The therapeutic success of maytansinoid-based ADCs is intrinsically linked to the careful management of their toxicity profiles. This guide highlights the key differences in the adverse event profiles of prominent maytansinoid ADCs, with a notable distinction between the DM1- and DM4-associated toxicities. While T-DM1 is more frequently associated with hematologic and hepatic toxicities, Mirvetuximab soravtansine's dose-limiting toxicities are primarily ocular. A thorough understanding of these comparative profiles, coupled with robust preclinical toxicity assessments, is essential for the continued development of safer and more effective maytansinoid-based ADCs for the treatment of cancer.
References
- 1. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Table 3 from Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients | Semantic Scholar [semanticscholar.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Incidence and risk of severe adverse events associated with trastuzumab emtansine (T-DM1) in the treatment of breast cancer: an up-to-date systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Early experience and assessment of real-world toxicities with mirvetuximab soravtansine in a heavily pretreated patient cohort with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
